LSQ-28
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H27N5O |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
N'-propyl-4-[(6-pyridin-2-ylindolo[3,2-c]quinolin-11-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C31H27N5O/c1-2-18-33-35-31(37)22-16-14-21(15-17-22)20-36-27-13-6-4-10-24(27)28-29(26-12-7-8-19-32-26)34-25-11-5-3-9-23(25)30(28)36/h3-17,19,33H,2,18,20H2,1H3,(H,35,37) |
InChIキー |
SAWJBDKOKXSARH-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
LSQ-28: A Novel Histone Deacetylase 3 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Core Functions and Mechanisms of LSQ-28 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a recently developed, highly potent, and orally bioavailable small molecule inhibitor of histone deacetylase 3 (HDAC3).[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[4][5][6] In many cancers, HDACs, including HDAC3, are upregulated, leading to the inhibition of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[4][7] this compound has emerged as a promising therapeutic agent due to its selective inhibition of HDAC3 and its multifaceted anti-cancer activities.[1][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound in cancer cells.
Core Function of this compound in Cancer Cells
This compound functions primarily as a selective inhibitor of HDAC3, leading to a cascade of downstream effects that collectively suppress cancer progression.[1][3] Its core functions can be categorized as follows:
-
Inhibition of Cancer Cell Proliferation: this compound demonstrates potent antiproliferative activity across various cancer cell lines.[1][8] By inhibiting HDAC3, this compound likely restores the expression of silenced tumor suppressor genes that control cell cycle progression, leading to cell cycle arrest.[7]
-
Suppression of Cancer Cell Migration and Invasion: The compound effectively inhibits the migratory and invasive capabilities of cancer cells.[1][7] This is a critical function, as metastasis is a major cause of cancer-related mortality. The anti-migratory and anti-invasive properties were demonstrated in B16-F10 melanoma cells.[7]
-
Induction of Apoptosis: this compound induces programmed cell death, or apoptosis, in cancer cells in a dose-dependent manner.[7] This is a key mechanism for eliminating malignant cells.
-
Immunomodulation: this compound promotes the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that cancer cells use to evade the immune system.[1][3] By reducing PD-L1 levels, this compound can enhance the anti-tumor immune response.[1]
-
Enhancement of DNA Damage Response: In combination with other anti-cancer agents, such as PARP inhibitors (e.g., olaparib), this compound enhances the DNA damage response in cancer cells, leading to increased tumor suppression.[1][3]
Quantitative Data: Inhibitory Activity and Antiproliferative Effects
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Selectivity Index (SI) | Reference |
| HDAC3 | 42 | >161 | [1][3] |
| HDAC1 | 6800 | [7] | |
| HDAC2 | 9770 | [7] | |
| HDAC6 | 8200 | [7] | |
| HDAC11 | 8870 | [7] |
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. The Selectivity Index indicates the selectivity for HDAC3 over other isoforms.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | 5.558 | [7] |
| 4T1 | Breast Cancer | Not specified | [7] |
| B16-F10 | Melanoma | Not specified | [7] |
| SK-OV-3 | Ovarian Cancer | 12.49 | [7] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines. The IC50 values represent the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of specific signaling pathways.
HDAC3 Inhibition and Gene Expression
The primary mechanism of this compound is the direct inhibition of HDAC3. This leads to an increase in histone acetylation (specifically Ac-H3), which alters chromatin structure and reactivates the transcription of tumor suppressor genes.[1][3][7]
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and activation of tumor suppressor genes.
PD-L1 Degradation
This compound promotes the degradation of PD-L1, a critical immune checkpoint protein.[1][3] This degradation is mediated through the lysosomal pathway.[7] By reducing PD-L1 on the surface of cancer cells, this compound can enhance the ability of the immune system to recognize and attack tumor cells.
Caption: this compound promotes the lysosomal degradation of PD-L1, enhancing anti-tumor immunity.
Enhancement of DNA Damage Response
When combined with PARP inhibitors like olaparib, this compound enhances the DNA damage response.[1][3] This is evidenced by the increased expression of γ-H2AX (a marker of DNA double-strand breaks) and decreased expression of PARP1.[1][7]
Caption: this compound in combination with a PARP inhibitor enhances the DNA damage response, leading to increased tumor suppression.
Experimental Protocols
The anti-cancer functions of this compound have been validated through a series of in vitro and in vivo experiments. Below are the detailed methodologies for key experiments.
Cell Proliferation Assay
-
Objective: To determine the antiproliferative activity of this compound on cancer cells.
-
Method:
-
Cancer cells (e.g., HCT-116, 4T1, B16-F10, SK-OV-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Transwell Migration and Invasion Assays
-
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Method:
-
Migration Assay:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cancer cells, pre-treated with different concentrations of this compound, are seeded in the upper chamber in a serum-free medium.
-
After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, but the Transwell inserts are pre-coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
The number of cells that invade through the matrix and migrate to the lower chamber is quantified.
-
-
Wound Healing Assay
-
Objective: To assess the effect of this compound on cell migration and wound closure.
-
Method:
-
Cancer cells are grown to a confluent monolayer in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed to remove debris and then incubated with a medium containing different concentrations of this compound.
-
Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours).
-
The rate of wound closure is measured by quantifying the change in the wound area over time.
-
Annexin V-FITC Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method:
-
Cancer cells are treated with various concentrations of this compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive and PI-negative cells are considered early apoptotic.
-
Annexin V-positive and PI-positive cells are considered late apoptotic or necrotic.
-
-
The percentage of apoptotic cells is calculated.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of specific proteins (e.g., Ac-H3, PD-L1, PARP1, γ-H2AX).
-
Method:
-
Cancer cells are treated with this compound at various concentrations and for different durations.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.
-
Conclusion
This compound is a promising novel HDAC3 inhibitor with significant potential in cancer therapy. Its multifaceted mechanism of action, which includes the inhibition of proliferation, migration, and invasion, induction of apoptosis, immunomodulation through PD-L1 degradation, and enhancement of the DNA damage response, makes it an attractive candidate for further preclinical and clinical development.[1][3][7] The data presented in this guide underscore the potent and selective anti-cancer properties of this compound, providing a solid foundation for researchers and drug development professionals to explore its therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Histone Deacetylases for Cancer Therapy: From Molecular Mechanisms to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 8. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - figshare - Figshare [figshare.com]
LSQ-28: A Technical Whitepaper on a Novel HDAC3 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LSQ-28 is a novel, orally bioavailable small molecule inhibitor of histone deacetylase 3 (HDAC3) demonstrating significant potential as a cancer therapeutic.[1][2] Preclinical studies have revealed its potent and selective inhibitory activity against HDAC3, leading to a cascade of downstream effects that include the induction of tumor cell apoptosis, inhibition of cell migration and invasion, and modulation of the tumor microenvironment.[1][2] Notably, this compound promotes the degradation of the immune checkpoint protein PD-L1 and enhances the DNA damage response when used in combination with PARP inhibitors, suggesting its utility in both immunotherapy and combination chemotherapy regimens.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, HDACs can induce a more compact chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is a common feature in many cancers, contributing to the silencing of tumor suppressor genes and the activation of oncogenic pathways.
HDAC3, a class I HDAC, has emerged as a particularly compelling target for cancer therapy. Its overexpression has been linked to poor prognosis in various malignancies. The development of selective HDAC3 inhibitors offers a promising therapeutic strategy to reverse aberrant epigenetic modifications and restore normal cellular function. This compound was developed as a highly potent and selective HDAC3 inhibitor with favorable pharmacokinetic properties.[1]
Discovery and Physicochemical Properties
This compound was identified through a focused drug discovery program aimed at developing novel HDAC3 inhibitors with improved potency, selectivity, and oral bioavailability.
| Property | Value | Reference |
| IUPAC Name | N'-propyl-4-((6-(pyridin-2-yl)-11H-indolo[3,2-c]quinolin-11-yl)methyl)benzohydrazide | MedKoo Biosciences |
| Molecular Formula | C31H27N5O | MedKoo Biosciences |
| Molecular Weight | 485.59 g/mol | MedKoo Biosciences |
| Appearance | Solid | ProbeChem |
In Vitro Pharmacology
HDAC Inhibitory Activity
This compound demonstrates potent and selective inhibition of HDAC3.
| Target | IC50 (nM) | Selectivity Index (SI) vs HDAC1/2 | Reference |
| HDAC3 | 42 | >161 | [1] |
| HDAC1 | >6800 | - | BioWorld |
| HDAC2 | >9770 | - | BioWorld |
| HDAC6 | >8200 | - | BioWorld |
| HDAC11 | 8870 | - | BioWorld |
Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 5.558 | ProbeChem |
| 4T1 | Breast Cancer | Not specified | ProbeChem |
| B16-F10 | Melanoma | Not specified | ProbeChem |
| SK-OV-3 | Ovarian Cancer | 12.49 | ProbeChem |
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound possesses excellent oral bioavailability.
| Parameter | Value | Route of Administration | Dose | Reference |
| Oral Bioavailability (F) | 95.34% | Oral | 20 mg/kg | [1] |
| Cmax | 1038.483 ng/mL | Intravenous | 2 mg/kg | BioWorld |
| AUC∞ | 857.041 ng/mL·h | Intravenous | 2 mg/kg | BioWorld |
| t½ | 0.63 h | Intravenous | 2 mg/kg | BioWorld |
Mechanism of Action
The anticancer effects of this compound are attributed to its selective inhibition of HDAC3, which leads to a series of downstream molecular events.
Histone Acetylation
As a direct consequence of HDAC3 inhibition, this compound treatment leads to an increase in the acetylation of histone H3 (Ac-H3), a marker of transcriptional activation. This was observed to be dose-dependent.
PD-L1 Degradation
This compound has been shown to promote the degradation of Programmed Death-Ligand 1 (PD-L1).[1] PD-L1 is a critical immune checkpoint protein often overexpressed on tumor cells, enabling them to evade immune surveillance by binding to the PD-1 receptor on T cells. By reducing PD-L1 levels, this compound may enhance the antitumor immune response.
Enhancement of DNA Damage Response
When combined with a PARP (Poly (ADP-ribose) polymerase) inhibitor such as olaparib (B1684210), this compound significantly enhances the DNA damage response in cancer cells.[1] This is evidenced by the increased expression of γ-H2AX, a marker of DNA double-strand breaks, and the regulated expression of PARP1.[1] This synergistic effect suggests a potential therapeutic strategy for cancers with deficiencies in DNA repair pathways.
Key Experimental Protocols
While the full experimental details are proprietary to the discovering institution, the following are generalized protocols for the key assays cited in the development of this compound.
HDAC Enzyme Inhibition Assay
-
Principle: To measure the in vitro potency of this compound against purified recombinant human HDAC enzymes.
-
Methodology: A fluorogenic HDAC substrate is incubated with the specific HDAC enzyme isoform in the presence of varying concentrations of this compound. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC activity. IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Principle: To determine the antiproliferative effect of this compound on cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). For MTT assays, a tetrazolium dye is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured to determine cell viability. For CellTiter-Glo®, a reagent that measures ATP levels is used, with luminescence being proportional to the number of viable cells.
Western Blot Analysis
-
Principle: To detect and quantify changes in protein expression (e.g., Ac-H3, PD-L1, γ-H2AX, PARP1) following treatment with this compound.
-
Methodology:
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the in vivo antitumor efficacy of this compound alone and in combination with other agents.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., 4T1 breast cancer cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, olaparib alone, this compound + olaparib).
-
Drug Administration: this compound is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated at the end of the study. TGI is reported as 80% for this compound in combination with a PD-L1 inhibitor and 91% when combined with olaparib.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: this compound and PARP Inhibitor Synergy.
Caption: this compound Development Workflow.
Conclusion and Future Directions
This compound is a promising, orally bioavailable HDAC3 inhibitor with a multifaceted mechanism of action that includes direct cytotoxic effects on cancer cells and modulation of the tumor immune microenvironment. Its ability to promote PD-L1 degradation and synergize with PARP inhibitors highlights its potential for use in combination therapies for a variety of solid tumors. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this compound in oncology. Future studies should focus on identifying predictive biomarkers for patient stratification and exploring its efficacy in a broader range of cancer models, including patient-derived xenografts.
References
LSQ-28: A Technical Guide to a Novel HDAC3 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSQ-28 is a novel, potent, and highly selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action, including its role in the induction of histone acetylation, degradation of the immune checkpoint protein PD-L1, and enhancement of the DNA damage response in cancer cells. This document also includes a compilation of key experimental protocols and visual representations of the associated signaling pathways to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as N'-propyl-4-((6-(pyridin-2-yl)-11H-indolo[3,2-c]quinolin-11-yl)methyl)benzohydrazide.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C31H27N5O | [1][2] |
| Molecular Weight | 485.59 g/mol | [1][2] |
| IUPAC Name | N'-propyl-4-((6-(pyridin-2-yl)-11H-indolo[3,2-c]quinolin-11-yl)methyl)benzohydrazide | [1] |
| SMILES | CCCNC(=O)c1ccc(cc1)Cn1c2ccccc2c2c1c(nc1ccccc12)c1ncccc1 | [1] |
| InChI Key | SAWJBDKOKXSARH-UHFFFAOYSA-N | [1] |
| CAS Number | N/A | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activities
This compound functions as a highly potent and selective inhibitor of HDAC3, a class I histone deacetylase that plays a crucial role in the epigenetic regulation of gene expression.
HDAC3 Inhibition and Histone Acetylation
This compound exhibits a strong inhibitory activity against HDAC3 with an IC50 value of 42 nM.[1] By inhibiting HDAC3, this compound prevents the removal of acetyl groups from histone proteins, leading to an increase in histone acetylation (specifically, an increase in acetylated Histone H3, Ac-H3).[1] This alteration in chromatin structure results in a more open and transcriptionally active state, influencing the expression of various genes involved in cell cycle regulation and tumor suppression.
PD-L1 Degradation
A key finding is that this compound promotes the degradation of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein that is often overexpressed on cancer cells to evade the host immune system.[1] The degradation of PD-L1 is a dose-dependent effect of this compound treatment. By reducing PD-L1 levels, this compound can potentially enhance the anti-tumor immune response.
Enhancement of DNA Damage Response
This compound has been shown to enhance the DNA damage response in cancer cells, particularly when used in combination with PARP (Poly (ADP-ribose) polymerase) inhibitors.[1] This synergistic effect leads to increased levels of DNA damage markers, such as γ-H2AX, and contributes to the overall anti-cancer activity.
The interconnected signaling pathways influenced by this compound are visualized below.
Caption: Mechanism of action of this compound, from HDAC3 inhibition to downstream cellular effects and therapeutic outcomes.
In Vitro and In Vivo Activities
This compound has demonstrated significant anti-cancer effects in a variety of preclinical models.
Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a panel of human cancer cell lines. The IC50 values for cell growth inhibition are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 |
| 4T1 | Breast Cancer | 12.49 |
| B16-F10 | Melanoma | Not specified |
| SK-OV-3 | Ovarian Cancer | Not specified |
Antimigratory and Anti-invasive Activities
In addition to its antiproliferative effects, this compound has been shown to possess excellent antimigratory and anti-invasive properties, suggesting its potential to inhibit metastasis.
In Vivo Efficacy
When combined with a PARP inhibitor, this compound has been shown to significantly enhance the tumor growth inhibition in animal models.
Key Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound. For complete details, please refer to the primary publication.
HDAC Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against HDAC enzymes.
Methodology:
-
Recombinant human HDAC enzymes are used.
-
A fluorogenic substrate is incubated with the HDAC enzyme in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the fluorescence is measured to determine the extent of substrate deacetylation.
-
IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Objective: To analyze the protein expression levels of Ac-H3 and PD-L1 following treatment with this compound.
Methodology:
-
Cells are treated with this compound for a specified time.
-
Total protein is extracted from the cells, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Ac-H3, PD-L1, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
The general workflow for these key experiments is illustrated below.
Caption: A simplified workflow of the key experimental procedures used to characterize this compound.
Conclusion
This compound is a promising new HDAC3 inhibitor with a multi-faceted mechanism of action that includes the induction of histone acetylation, degradation of PD-L1, and enhancement of the DNA damage response. Its potent in vitro and in vivo anti-cancer activities make it a strong candidate for further preclinical and clinical development as a novel therapeutic agent for the treatment of various cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in exploring its therapeutic potential.
References
LSQ-28 Target Validation in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSQ-28 is a potent and orally active inhibitor of Histone Deacetylase 3 (HDAC3), a well-established target in oncology.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] Dysregulation of HDAC activity is a common feature in many cancers, contributing to tumor growth and survival. This compound has demonstrated significant anti-cancer properties, including antiproliferative, antimigratory, and anti-invasive activities, making it a promising candidate for further therapeutic development.[1][2][3][5] This technical guide provides a comprehensive overview of the target validation of this compound in oncology, detailing its mechanism of action, experimental validation, and relevant protocols.
This compound: Profile and In Vitro Efficacy
This compound is characterized by its high inhibitory activity against HDAC3 and its selectivity over other HDAC isoforms.[6] Its efficacy has been demonstrated across a range of cancer cell lines.
Inhibitory Activity
| Target | IC50 (nM) | Selectivity Index (SI) |
| HDAC3 | 42 | >161 |
| HDAC1 | 6800 | |
| HDAC2 | 9770 | |
| HDAC6 | 8200 | |
| HDAC11 | 8870 |
Table 1: Inhibitory activity of this compound against various HDAC isoforms. Data compiled from multiple sources.[7][8]
Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 |
| 4T1 | Breast Cancer | Not specified |
| B16-F10 | Melanoma | Not specified |
| SK-OV-3 | Ovarian Cancer | 12.49 |
Table 2: Antiproliferative activity of this compound in various cancer cell lines.[6][7][8]
Mechanism of Action and Signaling Pathways
The anticancer effects of this compound are mediated through the inhibition of HDAC3, leading to the modulation of several key signaling pathways involved in cell cycle regulation, apoptosis, and immune response.
Histone Acetylation and Gene Expression
Inhibition of HDAC3 by this compound leads to an increase in the acetylation of histone H3 (Ac-H3).[2][3][9] This epigenetic modification results in a more relaxed chromatin structure, allowing for the transcription of genes that can suppress tumor growth.
Induction of Apoptosis and Cell Cycle Arrest
This compound treatment has been shown to induce apoptosis in cancer cells in a dose-dependent manner.[7][8] The annexin (B1180172) V-FITC apoptosis assay revealed a significant increase in apoptotic cell rates in B16-F10 cells treated with this compound.[7][8] Furthermore, this compound causes an accumulation of cells in the G1 phase of the cell cycle.[7][8]
Immunomodulation and DNA Damage Response
This compound promotes the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, primarily through the lysosomal pathway.[2][3][9] This suggests a role for this compound in enhancing anti-tumor immunity. Additionally, this compound enhances the DNA damage response, particularly when combined with PARP inhibitors like olaparib.[2][3][9] This combination leads to increased levels of γ-H2AX, a marker of DNA double-strand breaks, and decreased levels of PARP1.[2][7][8]
In Vivo Validation
Preclinical in vivo studies have demonstrated the therapeutic potential of this compound, particularly in combination with other anticancer agents.
Pharmacokinetics
In vivo pharmacokinetic studies in rats have shown that this compound possesses favorable properties, including significant oral bioavailability.[2][3][9]
| Parameter | Value |
| Oral Bioavailability (F) | 95.34% |
| Administration Route | Intravenous (2 mg/kg) and Oral (20 mg/kg) |
| AUC∞ (IV) | 857.041 ng/mL·h |
| t½ (IV) | 0.63 h |
| Cmax (IV) | 1038.483 ng/mL |
| AUC∞ (Oral) | 8171.085 ng/mL·h |
| t½ (Oral) | 2.026 h |
| Cmax (Oral) | 1394.417 ng/mL |
Table 3: Pharmacokinetic parameters of this compound in rats.[7][8]
In Vivo Efficacy
Combination therapy with this compound has shown significant tumor growth inhibition (TGI) in mouse xenograft models.
| Combination Therapy | Tumor Model | TGI (%) |
| This compound + PD-L1 inhibitor (NP-19) | Not specified | 80 |
| This compound + Olaparib | 4T1 tumor xenograft | 91 |
Table 4: In vivo efficacy of this compound in combination therapies.[2][3][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used in the validation of this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the antiproliferative activity of this compound.
Methodology:
-
Seed cancer cells (e.g., HCT-116, 4T1, B16-F10, SK-OV-3) in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on cancer cell migration and invasion.
Methodology:
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, the insert remains uncoated.
-
Seed cancer cells (e.g., B16-F10) in the upper chamber in serum-free medium, with or without different concentrations of this compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a specified period (e.g., 24 hours).
-
Remove non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on collective cell migration.
Methodology:
-
Grow cancer cells (e.g., B16-F10) to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).
-
Measure the width of the wound at each time point to quantify the rate of wound closure.
Annexin V-FITC Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cancer cells (e.g., B16-F10) with various concentrations of this compound for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Treat cancer cells with different concentrations of this compound for a designated time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Incubate the fixed cells with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect changes in protein expression (e.g., Ac-H3, PARP1, γ-H2AX, PD-L1) following this compound treatment.
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
Conclusion
This compound is a promising HDAC3 inhibitor with potent anticancer activity demonstrated through a comprehensive suite of in vitro and in vivo validation studies. Its ability to induce apoptosis, inhibit cell migration and invasion, modulate the immune response, and synergize with other anticancer agents highlights its potential as a valuable therapeutic candidate. The detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals seeking to further investigate this compound and other HDAC3 inhibitors in the field of oncology. Further research is warranted to fully elucidate its clinical potential and to identify patient populations most likely to benefit from this compound-based therapies.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 8. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 9. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - American Chemical Society - Figshare [acs.figshare.com]
- 10. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - figshare - Figshare [figshare.com]
The Double-Edged Sword: Unraveling the Role of HDAC3 in Tumor Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 3 (HDAC3) is a class I histone deacetylase that plays a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDAC3 is instrumental in chromatin compaction and transcriptional repression. Its activity is intricately linked with the formation of large multi-protein co-repressor complexes, most notably the nuclear receptor co-repressor (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) complexes. Beyond its canonical role in histone modification, emerging evidence has implicated HDAC3 as a critical modulator of numerous signaling pathways, thereby influencing a wide array of cellular processes including cell cycle progression, apoptosis, and differentiation. Consequently, the dysregulation of HDAC3 has been increasingly associated with the initiation and progression of various human cancers, positioning it as a compelling target for novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the multifaceted role of HDAC3 in tumor progression, with a focus on its molecular mechanisms, involvement in key signaling pathways, and its expression and activity in different cancer types. We also present detailed experimental protocols for studying HDAC3 function and summarize key quantitative data to facilitate further research and drug development efforts in this promising area of oncology.
Molecular Mechanisms of HDAC3 in Carcinogenesis
HDAC3's contribution to tumor progression is multifaceted, stemming from both its enzymatic and non-enzymatic functions.
Deacetylase Activity: The primary enzymatic function of HDAC3 is the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.
-
Histone Deacetylation: By deacetylating histones, particularly H3 and H4, HDAC3 promotes a condensed chromatin structure, leading to the transcriptional repression of tumor suppressor genes.
-
Non-Histone Protein Deacetylation: HDAC3 also targets a variety of non-histone proteins, thereby modulating their activity, stability, and localization. Key targets include transcription factors such as p53 and other proteins involved in critical cellular processes.
Interaction with Co-repressor Complexes: The enzymatic activity of HDAC3 is critically dependent on its association with the NCoR/SMRT co-repressor complexes. These complexes are recruited to specific gene promoters by DNA-binding transcription factors, leading to localized histone deacetylation and gene silencing.
Genomic Stability: HDAC3 plays a crucial role in maintaining genomic stability. Its deficiency has been shown to lead to defects in DNA damage repair, which can contribute to the accumulation of mutations and drive tumorigenesis.
Quantitative Analysis of HDAC3 Expression in Tumors
The expression of HDAC3 is frequently altered in various cancers. The following tables summarize key quantitative data regarding HDAC3 expression and the effects of its inhibition.
| Cancer Type | HDAC3 Expression Status | Quantitative Data | Clinical Correlation | Citations |
| Breast Cancer | Overexpressed | Higher in malignant cells (67.8%) vs. normal cells (23.5%) | Correlated with ER/PR-negativity, HER2 overexpression, and poorer overall survival in lymph node-negative patients. | |
| Colorectal Cancer | Overexpressed | Significantly higher in tumor tissues compared to normal tissues (p < 0.05). | Correlated with poorer tumor differentiation. | [1] |
| Lung Cancer (Adenocarcinoma) | Overexpressed | Higher expression is an independent predictor of poor prognosis. | Associated with poorer 5-year disease-free survival. | |
| Acute Myeloid Leukemia (AML) | Elevated in some subtypes | - | Higher expression in patients with FLT3 mutations. | [1] |
| Cell Line | Cancer Type | HDAC3 Inhibitor | IC50 Value | Citations |
| MOLM-13 | Acute Myeloid Leukemia | Entinostat | Not specified, but showed good inhibitory effect | [1] |
| MV4-11 | Acute Myeloid Leukemia | Compound 51 | 0.58 ± 0.13 µM | [2] |
| Kasumi-1 | Acute Myeloid Leukemia | I13 | 0.52 µM (72h) | [3] |
| KG-1 | Acute Myeloid Leukemia | I13 | 0.51 µM (72h) | [3] |
| NB4 | Acute Myeloid Leukemia | I13 | 0.44 µM (72h) | [3] |
| HEL | Erythroleukemia | RGFP966 | 1.64 µM | [4] |
| K562 | Chronic Myeloid Leukemia | RGFP966 | 1.64 µM | [4] |
Signaling Pathways Modulated by HDAC3
HDAC3 is a critical node in several signaling pathways that are fundamental to cancer biology.
Wnt/β-catenin Signaling
In colorectal cancer, HDAC3 has a complex role in regulating the Wnt/β-catenin pathway. Long-term knockdown of HDAC3 has been shown to suppress the translocation of β-catenin to the nucleus and increase the expression of Wnt inhibitors such as TLE1 and TLE4.[3][5] This suggests that overexpression of HDAC3 may contribute to the aberrant activation of Wnt signaling observed in many colorectal cancers.
Caption: HDAC3's complex role in the Wnt/β-catenin signaling pathway.
STAT3 Signaling
In hepatocellular carcinoma (HCC), HDAC3 has been shown to promote cell proliferation through the STAT3 signaling pathway. HDAC3 can deacetylate STAT3, which is a crucial step for its subsequent phosphorylation and activation. Activated STAT3 then translocates to the nucleus to drive the expression of genes involved in cell cycle progression and survival.[6]
Caption: HDAC3-mediated activation of the STAT3 signaling pathway.
p53 Signaling
HDACs, including HDAC3, can regulate the activity of the tumor suppressor p53 through deacetylation. Deacetylation of p53 at specific lysine residues, such as K373 and K382, can affect its stability, DNA binding affinity, and transcriptional activity, thereby influencing its ability to induce cell cycle arrest or apoptosis.[7][8]
Caption: Regulation of p53 activity by HDAC3-mediated deacetylation.
c-Myc Signaling
The oncoprotein c-Myc can recruit HDAC3 to the promoters of its target genes to repress their transcription. This is a key mechanism by which c-Myc exerts its oncogenic functions, including the suppression of tumor suppressor genes.[9]
Caption: c-Myc recruits HDAC3 to repress target gene transcription.
TGF-β Signaling
HDACs are known to interact with the TGF-β signaling pathway, often through interactions with SMAD proteins. For instance, the HDAC3-containing co-repressor complex can be recruited by SMADs to TGF-β responsive promoters, leading to transcriptional repression of target genes. This interaction can influence processes such as cell growth, differentiation, and epithelial-mesenchymal transition (EMT).[10]
Caption: HDAC3's involvement in the TGF-β/SMAD signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of HDAC3 in tumor progression.
Chromatin Immunoprecipitation (ChIP) Sequencing for HDAC3
This protocol outlines the steps for performing ChIP-seq to identify the genomic regions occupied by HDAC3.
Caption: Workflow for HDAC3 Chromatin Immunoprecipitation Sequencing (ChIP-seq).
1. Cross-linking:
-
Treat cultured cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 0.125 M glycine.
2. Cell Lysis and Chromatin Preparation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-HDAC3 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
6. Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Perform next-generation sequencing.
7. Data Analysis:
-
Perform peak calling to identify genomic regions enriched for HDAC3 binding.
-
Conduct motif analysis to identify potential transcription factors co-localizing with HDAC3.
siRNA-mediated Knockdown of HDAC3
This protocol describes the transient knockdown of HDAC3 expression using small interfering RNA (siRNA).
1. Cell Seeding:
-
Seed cancer cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
2. siRNA Transfection:
-
Prepare two solutions:
- Solution A: Dilute HDAC3-specific siRNA in serum-free medium.
- Solution B: Dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
3. Incubation:
-
Incubate the cells for 24-72 hours.
4. Validation of Knockdown:
-
Harvest the cells and assess the knockdown efficiency at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting.
HDAC Activity Assay
This fluorometric assay measures the enzymatic activity of HDAC3.
1. Reaction Setup:
-
In a 96-well plate, add HDAC assay buffer, a fluorogenic HDAC substrate, and the sample containing HDAC3 (e.g., nuclear extract or purified enzyme).
-
Include a positive control (e.g., HeLa nuclear extract) and a negative control (no enzyme).
2. Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
3. Development:
-
Add a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent molecule.
4. Measurement:
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). The fluorescence intensity is directly proportional to the HDAC activity.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of HDAC3 inhibitors on cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with various concentrations of an HDAC3 inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
3. MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Immunohistochemistry (IHC) for HDAC3 in FFPE Tissues
This protocol outlines the steps for detecting HDAC3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against HDAC3.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
4. Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount with a coverslip.
5. Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of HDAC3 staining.
Conclusion
HDAC3 has emerged as a critical player in the complex landscape of tumor progression. Its dysregulation in a multitude of cancers, coupled with its integral role in key oncogenic signaling pathways, underscores its significance as a high-value therapeutic target. The development of selective HDAC3 inhibitors holds considerable promise for a new generation of targeted cancer therapies. This technical guide has provided a comprehensive overview of the current understanding of HDAC3's role in cancer, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers, scientists, and drug development professionals as they continue to unravel the complexities of HDAC3 biology and translate these findings into novel and effective treatments for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The interplay between histone deacetylases and c-Myc in the transcriptional suppression of HPP1 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible interactions between HDACs and TGF-beta/Smads pathway in Glioblastoma | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 5. Integrated Analysis Reveals the Potential Significance of HDAC Family Genes in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HDAC8 cooperates with SMAD3/4 complex to suppress SIRT7 and promote cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols-files.s3.amazonaws.com [protocols-files.s3.amazonaws.com]
- 9. Deacetylation of the DNA-binding Domain Regulates p53-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEW EMBO MEMBER’S REVIEW: Transcriptional control by the TGF-β/Smad signaling system - PMC [pmc.ncbi.nlm.nih.gov]
LSQ-28: A Technical Guide to its Mechanism of Action and Impact on Gene Expression in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSQ-28 is a novel, orally bioavailable small molecule that functions as a potent and selective inhibitor of histone deacetylase 3 (HDAC3).[1][2][3][4][5] This technical guide provides an in-depth overview of the current understanding of this compound, with a focus on its mechanism of action, its quantifiable effects on cancer cells, and its influence on gene and protein expression. The information presented herein is synthesized from preclinical studies and is intended to inform researchers and professionals in the field of drug development about the therapeutic potential of this compound in oncology.
Introduction to this compound
This compound has emerged as a promising therapeutic candidate in cancer research.[2] It is a highly selective inhibitor of HDAC3, an enzyme that is frequently upregulated in various cancers, including colorectal, prostate, breast, and ovarian cancers.[6] By targeting HDAC3, this compound modulates the epigenome, leading to a cascade of events that can inhibit cancer cell proliferation, migration, and invasion.[1][5] Furthermore, this compound has demonstrated the ability to enhance the efficacy of other cancer therapies, such as PARP inhibitors and immune checkpoint inhibitors.[1][5] With an impressive oral bioavailability of 95.34%, this compound is a strong candidate for further clinical investigation.[1][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: Inhibitory Activity and Selectivity
| Target | IC50 Value | Selectivity (SI) | Reference |
| HDAC3 | 42 nM | > 161 | [1][2][3][5] |
| HDAC1 | 6.8 µM | - | [6] |
| HDAC2 | 9.77 µM | - | [6] |
| HDAC6 | 8.2 µM | - | [6] |
| HDAC11 | 8.87 µM | - | [4][6] |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 Range (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 | [4][6] |
| 4T1 | Breast Cancer | 5.558 - 12.49 | [4][6] |
| B16-F10 | Melanoma | 5.558 - 12.49 | [4][6] |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 | [4][6] |
Table 3: In Vivo Efficacy (Combination Therapy)
| Combination | Metric | Result | Reference |
| This compound + PD-L1 Inhibitor (NP-19) | Tumor Growth Inhibition (TGI) | 80% | [1][5][7] |
| This compound + Olaparib (PARP Inhibitor) | Tumor Growth Inhibition (TGI) | 91% | [1][4][5] |
Mechanism of Action and Effect on Gene Expression
This compound's primary mechanism of action is the selective inhibition of HDAC3. HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[8] By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation and a more open chromatin state, which in turn alters gene expression.
Key effects on gene and protein expression include:
-
Increased Acetyl-Histone H3 (Ac-H3) Expression: this compound induces a dose-dependent increase in the levels of Ac-H3, a direct indicator of HDAC inhibition.[1][3][4][5]
-
Degradation of PD-L1: The compound promotes the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1][3][5] This suggests an immunomodulatory role for this compound, potentially enhancing anti-tumor immunity.
-
Enhancement of DNA Damage Response: this compound regulates the expression of PARP1 and increases the levels of γ-H2AX, a marker of DNA double-strand breaks.[1][5][7] This sensitizes cancer cells to PARP inhibitors.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways affected by this compound and the logical flow of its anti-cancer effects.
Caption: Mechanism of this compound via HDAC3 inhibition.
Caption: Synergy of this compound with PARP inhibitors.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the original research publication, this section outlines the general methodologies for the key experiments cited.
A. HDAC Inhibitory Assay
-
Recombinant human HDAC enzymes are used.
-
A fluorescently labeled substrate is incubated with the respective HDAC enzyme in the presence of varying concentrations of this compound.
-
A developer is added to stop the deacetylation reaction and generate a fluorescent signal.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Cell Proliferation Assay (e.g., MTT or SRB Assay)
-
Cancer cell lines (HCT-116, 4T1, B16-F10, SK-OV-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT or SRB) is added to the wells.
-
The absorbance is read on a microplate reader.
-
The IC50 values, representing the concentration of this compound that inhibits cell growth by 50%, are determined.
C. Western Blot Analysis
-
Cells are treated with this compound at various concentrations.
-
Total protein is extracted from the cells, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Ac-H3, PD-L1, PARP1, γ-H2AX, and a loading control like GAPDH or β-actin).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
D. In Vivo Tumor Xenograft Studies
-
Immunocompromised mice are subcutaneously injected with cancer cells (e.g., 4T1).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
This compound is administered orally.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis.
-
Tumor Growth Inhibition (TGI) is calculated.
Experimental and Research Workflow
The following diagram outlines the typical workflow for the preclinical evaluation of a novel compound like this compound.
Caption: Preclinical research workflow for this compound.
Conclusion and Future Directions
This compound is a potent and selective HDAC3 inhibitor with significant anti-cancer properties demonstrated in preclinical models. Its ability to modulate gene expression, promote cancer cell death, and synergize with other anti-cancer agents makes it a highly attractive candidate for further development. The compound's favorable pharmacokinetic profile, particularly its high oral bioavailability, further supports its potential for clinical translation. Future research should focus on elucidating the full spectrum of genes regulated by this compound through transcriptomic studies, identifying predictive biomarkers for patient selection, and initiating clinical trials to evaluate its safety and efficacy in cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 7. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - figshare - Figshare [figshare.com]
- 8. Ludwig Cancer Research [ludwigcancerresearch.org]
LSQ-28: A Technical Guide to a Novel Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSQ-28 is a novel, potent, and orally bioavailable selective inhibitor of histone deacetylase 3 (HDAC3) demonstrating significant potential as an immunomodulatory agent for cancer therapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and a visualization of its signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate and potentially harness the therapeutic capabilities of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. HDAC3, in particular, has emerged as a key therapeutic target. This compound is a recently developed small molecule that exhibits high selectivity and inhibitory activity against HDAC3.[1][2][3][4][5][6][7] Preclinical studies have demonstrated its potent anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines.[8][9][10] Furthermore, this compound has shown promising immunomodulatory properties, primarily through the degradation of Programmed Death-Ligand 1 (PD-L1), and enhances the efficacy of other cancer therapies such as PARP and PD-L1 inhibitors.[1][5][11][12]
Mechanism of Action
This compound functions as a selective inhibitor of HDAC3. The primary mechanism involves the binding of this compound to the active site of the HDAC3 enzyme, thereby preventing the deacetylation of its histone and non-histone protein substrates. This inhibition leads to an increase in histone H3 acetylation (Ac-H3), which alters chromatin structure and gene expression.[1][3][5] A key downstream effect of this compound's activity is the dose-dependent degradation of PD-L1, a critical immune checkpoint protein.[1][3][5][12] By promoting PD-L1 degradation, this compound can enhance the anti-tumor immune response.
Signaling Pathway of this compound
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and subsequent degradation of PD-L1 in cancer cells, thereby preventing the inhibition of T-cell activation.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) | Selectivity Index (SI) vs HDAC3 |
| HDAC3 | 42 | - |
| HDAC1 | 6800 | >161 |
| HDAC2 | 9770 | >232 |
| HDAC6 | 8200 | >195 |
| HDAC11 | 8870 | >211 |
| Data sourced from multiple studies.[1][8][9][10] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 |
| 4T1 | Breast Cancer | 5.558 - 12.49 |
| B16-F10 | Melanoma | 5.558 - 12.49 |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 |
| IC50 values represent a range reported across different experiments.[8][9][10] |
Table 3: In Vivo Efficacy of this compound
| Combination Therapy | Tumor Growth Inhibition (TGI) |
| This compound + PD-L1 Inhibitor | 80% |
| This compound + Olaparib (PARP inhibitor) | 91% |
| Data from in vivo studies.[1][11][12] |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability (F) | 95.34% |
| Data from pharmacokinetic studies.[1][4][5][12] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
HDAC Activity Assay (Fluorometric)
This protocol is for determining the in vitro inhibitory activity of this compound against HDAC enzymes.
Materials:
-
HDAC enzymes (recombinant)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (or other test compounds)
-
HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
Developer solution (e.g., trypsin in assay buffer)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the this compound dilution (or control).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition and determine the IC50 value.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
96-well clear or opaque microplates
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
Determine the cell viability relative to untreated controls and calculate the IC50 value.
Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on cancer cell migration and invasion.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
24-well companion plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with this compound for a specified time.
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for a period that allows for migration/invasion (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of migrated/invaded cells in this compound treated groups to the control group.
Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on cell migration.
Materials:
-
6-well or 12-well plates
-
Pipette tips (p200 or p1000)
-
This compound
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the rate of wound closure.
Annexin V-FITC Apoptosis Assay
This protocol quantifies the pro-apoptotic effect of this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
This compound
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time to induce apoptosis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Visualizations of Experimental Workflows
Transwell Assay Workflow
Caption: Workflow for the Transwell migration/invasion assay to evaluate the effect of this compound on cell motility.
Wound Healing Assay Workflow
Caption: Step-by-step workflow of the wound healing (scratch) assay to assess cell migration in the presence of this compound.
Conclusion
This compound is a promising novel HDAC3 inhibitor with significant potential as an immunomodulatory agent in oncology. Its high selectivity, oral bioavailability, and demonstrated efficacy in preclinical models, both as a monotherapy and in combination with other anti-cancer agents, warrant further investigation. This technical guide provides a foundational understanding of this compound's properties and the experimental methodologies to evaluate its therapeutic potential. The continued exploration of this compound and similar targeted epigenetic modulators holds the promise of advancing cancer immunotherapy and improving patient outcomes.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - figshare - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
- 9. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 11. Scratch Wound Healing Assay [en.bio-protocol.org]
- 12. clyte.tech [clyte.tech]
Methodological & Application
LSQ-28: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSQ-28 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a key enzyme involved in the epigenetic regulation of gene expression. Dysregulation of HDAC3 activity is implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. This compound has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic activities in a range of cancer cell lines. Furthermore, it has been shown to modulate the tumor microenvironment by inducing the degradation of Programmed Death-Ligand 1 (PD-L1) and exhibits synergistic anti-tumor effects when combined with PARP inhibitors. These attributes position this compound as a valuable tool for cancer research and drug development.
This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture-based assays.
Data Presentation
This compound Inhibitory Activity
| Parameter | Value | Reference |
| HDAC3 IC50 | 42 nM | [1] |
| HDAC1 Selectivity | >150-fold | [1] |
| HDAC2 Selectivity | >150-fold | [1] |
| HDAC6 Selectivity | >150-fold | [1] |
| HDAC11 IC50 | 8.87 µM | [1] |
Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 | [1] |
| 4T1 | Breast Cancer | 5.558 - 12.49 | [1] |
| B16-F10 | Melanoma | 5.558 - 12.49 | [1] |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the selective inhibition of HDAC3, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification alters gene expression, resulting in the activation of tumor suppressor genes and the repression of oncogenes.
This compound-Mediated Cell Cycle Arrest and Apoptosis
Caption: this compound induces G1 cell cycle arrest and apoptosis.
This compound-Mediated PD-L1 Degradation
Caption: this compound promotes the degradation of PD-L1.
Synergistic Effect of this compound and PARP Inhibitors
Caption: this compound and PARP inhibitors induce synthetic lethality.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, 4T1, B16-F10, SK-OV-3)
-
Complete growth medium (specific to cell line)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line (e.g., B16-F10)
-
Complete growth medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Capture images of the same wound area at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each image and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., B16-F10)
-
Serum-free medium and complete growth medium
-
This compound
-
Transwell inserts (8 µm pore size) with Matrigel-coated membranes
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts according to the manufacturer's instructions.
-
In the lower chamber of the 24-well plate, add 600 µL of complete growth medium (containing chemoattractant, e.g., 10% FBS).
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert, along with various concentrations of this compound or a vehicle control.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Remove the medium from the upper chamber and gently wipe the non-invaded cells from the top of the membrane with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain the invaded cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for LSQ-28 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSQ-28 is a potent and orally active inhibitor of histone deacetylase 3 (HDAC3) with an IC50 of 42 nM.[1][2] It demonstrates significant anticancer properties, including antiproliferative, antimigratory, and anti-invasive activities.[2][3][4] this compound has shown promise in preclinical cancer research, particularly in combination with other therapies such as PARP inhibitors and immune checkpoint blockers.[1][3] These application notes provide detailed protocols for the use of this compound in in vivo mouse models, guidance on experimental design, and data presentation.
Mechanism of Action
This compound selectively inhibits HDAC3, leading to an increase in the acetylation of histone H3 (Ac-H3).[1][4] This epigenetic modification alters gene expression, contributing to the observed anticancer effects. Furthermore, this compound has been shown to promote the degradation of Programmed Death-Ligand 1 (PD-L1) and enhance the DNA damage response, providing a strong rationale for its use in combination therapies.[2][3][4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - figshare - Figshare [figshare.com]
- 4. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
LSQ-28 dosage and administration guidelines
For Research Use Only. Not for human or veterinary use.
LSQ-28 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3) with significant oral bioavailability.[1][2][3][4] These application notes provide detailed guidelines and protocols for researchers, scientists, and drug development professionals on the preclinical use of this compound, based on currently available data.
Compound Information
| Property | Value | Source |
| Chemical Name | N'-Propyl-4-((6-(pyridin-2-yl)-11H-indolo[3,2-c]quinolin-11-yl)methyl)benzohydrazide | [5] |
| Molecular Formula | C31H27N5O | [1] |
| Molecular Weight | 485.59 g/mol | [1] |
| HDAC3 IC50 | 42 nM | [1][2][3][5] |
| Oral Bioavailability (F) | 95.34% (in rats) | [3][4] |
| Solubility | 10 mM in DMSO | [5] |
| Storage | Solid Powder: -20°C (long term), 4°C (short term). In Solvent: -80°C (long term), -20°C (short term) | [5] |
Preclinical Data Summary
This compound has demonstrated potent antiproliferative, antimigratory, anti-invasive, and pro-apoptotic activities across various cancer cell lines.[5][6]
Table 1: this compound In Vitro Efficacy
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes | Source |
| HCT-116 | Colorectal Carcinoma | Proliferation | 5.558 - 12.49 | [5][6] | |
| 4T1 | Breast Cancer | Proliferation | 5.558 - 12.49 | [5][6] | |
| B16-F10 | Melanoma | Proliferation | 5.558 - 12.49 | [5][6] | |
| SK-OV-3 | Ovarian Cancer | Proliferation | 5.558 - 12.49 | [5][6] | |
| B16-F10 | Melanoma | Migration & Invasion | - | Strong, dose-dependent reduction at 5, 10, and 20 µM | [6] |
| B16-F10 | Melanoma | Apoptosis | - | 25.0%, 44.7%, and 60.7% increase in apoptotic cells at 5, 10, and 20 µM, respectively | [6] |
In a 4T1 tumor xenograft model, the combination of this compound with the PARP inhibitor olaparib (B1684210) resulted in a significant tumor growth inhibition (TGI) of 91%.[3][4][5] Furthermore, when combined with the PD-L1 inhibitor NP-19, a TGI of 80% was observed.[3][4]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | AUC∞ (ng/mL·h) | t½ (h) | Cmax (ng/mL) | Source |
| Intravenous (IV) | 2 | 857.041 | 0.63 | 1038.483 | [6] |
| Oral (PO) | 20 | Not specified in snippets | Not specified in snippets | Not specified in snippets | [6] |
Signaling Pathway and Experimental Workflow
This compound selectively inhibits HDAC3, leading to an increase in histone H3 acetylation (Ac-H3).[1][5][6] This epigenetic modification can alter gene expression. Additionally, this compound promotes the degradation of PD-L1 and enhances the DNA damage response when used in combination with PARP inhibitors, as indicated by the regulation of PARP1 and γ-H2AX.[1][3][4]
Caption: Mechanism of action of this compound.
The following diagram outlines a general workflow for evaluating the in vitro and in vivo efficacy of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
LSQ-28 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of LSQ-28, a potent and selective histone deacetylase 3 (HDAC3) inhibitor, in preclinical research settings.
Introduction to this compound
This compound is a novel, orally active small molecule that demonstrates high selectivity for HDAC3.[1][2][3] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones. HDAC3, in particular, is a well-validated target in oncology.[4][5] Inhibition of HDAC3 by this compound leads to an increase in histone acetylation, which can modulate the expression of various genes involved in cell cycle progression, apoptosis, and immune responses. This compound has shown potent antiproliferative, antimigratory, and anti-invasive activities in various cancer cell lines.[1][2][3]
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC3.[3] This inhibition leads to the hyperacetylation of histone proteins, such as histone H3 (Ac-H3).[1][3] This alteration in histone acetylation status can restore the expression of tumor suppressor genes that are silenced in cancer cells.
Furthermore, this compound has been shown to induce the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that cancer cells use to evade the host immune system.[1][3][4] By promoting PD-L1 degradation, this compound may enhance anti-tumor immunity. Additionally, this compound has been found to enhance the DNA damage response induced by PARP inhibitors, suggesting a synergistic effect in combination therapies.[3][4]
Caption: Mechanism of action of this compound as an HDAC3 inhibitor.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC2 | Selectivity vs. HDAC6 |
| HDAC3 | 42 | >161-fold | >161-fold | >150-fold |
| HDAC1 | 6,800 | - | - | - |
| HDAC2 | 9,770 | - | - | - |
| HDAC6 | 8,200 | - | - | - |
| HDAC11 | 8,870 | - | - | - |
Data compiled from multiple sources.[1][3][6] this compound shows no significant inhibition of HDAC4, 5, 7-10 at concentrations up to 10 µM.[3]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 |
| 4T1 | Breast Cancer | 5.558 - 12.49 |
| B16-F10 | Melanoma | 5.558 - 12.49 |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 |
Data range compiled from multiple sources.[3][6]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 485.59 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Determine the required volume of DMSO. this compound is soluble in DMSO at 10 mM.[3] To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (µL) = (Mass of this compound (mg) / 485.59) * 100,000
-
Aseptically weigh the this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of 10 mM stock, weigh out 0.486 mg of this compound.
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution. For short-term storage (days to weeks), store at 4°C. For long-term storage (months to years), store at -20°C or -80°C, protected from light.[1][3]
Cell Proliferation Assay (MTT-based)
This protocol describes a general method to assess the antiproliferative effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, 4T1, B16-F10)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test would be 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Ac-H3 and PD-L1
This protocol is designed to detect changes in acetylated histone H3 and PD-L1 protein levels following this compound treatment.[1][3]
Materials:
-
Cancer cell line of interest (e.g., 4T1, B16-F10)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ac-H3, anti-H3, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for 24-48 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against Ac-H3, total H3 (as a loading control), PD-L1, and β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Ac-H3 to total H3 and PD-L1 to β-actin to determine the dose-dependent effects of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 7. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Measuring LSQ-28 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of LSQ-28, a potent and selective Histone Deacetylase 3 (HDAC3) inhibitor. The following sections detail the inhibitor's mechanism of action, quantitative data on its activity, and detailed protocols for key experiments to assess its biological effects.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor of HDAC3 with an IC50 of 42 nM.[1][2][3][4][5][6][7] It exhibits high selectivity for HDAC3 over other HDAC isoforms.[8] By inhibiting HDAC3, this compound leads to an increase in histone acetylation (specifically Ac-H3), which in turn modulates gene expression.[1][3][4][5][6] This activity results in potent antiproliferative, antimigratory, anti-invasive, and anti-wound healing effects in various cancer cell lines.[1][3][4][5][6][7] Furthermore, this compound has been shown to promote the degradation of Programmed Death-Ligand 1 (PD-L1) and enhance the DNA damage response, making it a promising candidate for cancer therapy, both as a standalone agent and in combination with other treatments.[1][4][5][6]
This compound Signaling Pathway
The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of HDAC3. This leads to an accumulation of acetyl groups on histone proteins, a key epigenetic modification that results in a more open chromatin structure and altered gene transcription.
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and downstream anti-cancer effects.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: this compound Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC3 | 0.042 |
| HDAC1 | 6.8 |
| HDAC2 | 9.77 |
| HDAC6 | 8.2 |
| HDAC11 | 8.87 |
| Data sourced from BioWorld.[9][8] |
Table 2: this compound Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 |
| 4T1 | Breast Cancer | 5.558 - 12.49 |
| B16-F10 | Melanoma | 5.558 - 12.49 |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 |
| Data range sourced from BioWorld.[9][8] |
Experimental Protocols
This section provides detailed protocols for key experiments to measure the activity of this compound.
In Vitro HDAC3 Enzymatic Activity Assay
This assay measures the direct inhibitory effect of this compound on HDAC3 enzymatic activity.
Caption: Workflow for the in vitro HDAC3 enzymatic activity assay.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add HDAC3 enzyme to each well, except for the blank.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Add HDAC3 Assay Buffer to bring the total volume to 50 µL.
-
Include a positive control (HDAC3 with vehicle) and a negative control (no HDAC3).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HDAC3 fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using a suitable software.
-
Western Blotting for Acetyl-Histone H3 (Ac-H3) and PD-L1
This protocol is used to detect changes in the protein levels of Ac-H3 and PD-L1 in cells treated with this compound.
Caption: Workflow for Western blotting analysis.
Protocol:
-
Sample Preparation:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12][13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibodies against Ac-H3, PD-L1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) and incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][9][15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][3]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Transwell Migration and Invasion Assay
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
Protocol:
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and incubate at 37°C for 30 minutes to allow for gelling. For migration assays, no coating is needed.[16]
-
-
Cell Seeding and Treatment:
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Add 1 x 10^5 cells to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.[17]
-
-
Data Analysis:
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of migration or invasion inhibition relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Chromatin Immunoprecipitation (ChIP) Assay for Ac-H3
ChIP is used to determine the association of acetylated histone H3 with specific gene promoters.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.[20][21]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-Ac-H3 antibody or a control IgG overnight at 4°C with rotation.[22]
-
Add Protein A/G agarose (B213101) beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol/chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.
-
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - figshare - Figshare [figshare.com]
- 8. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. astorscientific.us [astorscientific.us]
- 13. bio-rad.com [bio-rad.com]
- 14. origene.com [origene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 22. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LSQ-28 in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of LSQ-28, a potent and selective Histone Deacetylase 3 (HDAC3) inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. This approach is rooted in the principle of synthetic lethality, where the simultaneous inhibition of two distinct DNA damage response (DDR) pathways leads to cancer cell death, while normal cells, with intact repair mechanisms, are spared. This compound, by inhibiting HDAC3, enhances the DNA damage response induced by PARP inhibitors, leading to a synergistic antitumor effect. These application notes provide an overview of the preclinical data and detailed protocols for studying the combination of this compound and PARP inhibitors.
Mechanism of Action
This compound is an orally active HDAC3 inhibitor with an IC50 of 42 nM.[1][2] HDAC3 is a key enzyme in the regulation of chromatin structure and gene expression. Its inhibition by this compound leads to increased histone acetylation, resulting in a more open chromatin structure that can enhance the accessibility of DNA to damaging agents and impair DNA repair processes.[3][4]
PARP inhibitors, such as olaparib (B1684210), function by trapping PARP1 and PARP2 enzymes at sites of single-strand DNA breaks (SSBs).[5][6] This trapping prevents the recruitment of other DNA repair proteins, leading to the accumulation of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[5][7] In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.[8][9]
The combination of this compound and a PARP inhibitor leverages a synergistic mechanism. This compound enhances the DNA damage response induced by the PARP inhibitor, as evidenced by the increased expression of γ-H2AX, a marker of DSBs, and regulated expression of PARP1.[3][4] This heightened DNA damage overwhelms the cancer cells' repair capacity, resulting in significant tumor growth inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating this compound as a single agent and in combination with the PARP inhibitor olaparib.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 |
| 4T1 | Breast Cancer | Not specified in abstracts |
| B16-F10 | Melanoma | Not specified in abstracts |
| SK-OV-3 | Ovarian Cancer | 12.49 |
Data sourced from a study on this compound's discovery and characterization.
Table 2: In Vivo Antitumor Efficacy of this compound in Combination with Olaparib
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) |
| This compound alone | Not specified | Not specified |
| Olaparib alone | Not specified | Not specified |
| This compound + Olaparib | Not specified | 91% |
This data is from a 4T1 tumor xenograft model.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound and PARP inhibitor combination.
Caption: Experimental workflow for evaluating this compound and PARP inhibitor combination.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the combination of this compound and a PARP inhibitor. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability (MTT Assay)
Objective: To determine the effect of this compound and a PARP inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., 4T1, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., olaparib, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor in culture medium. Treat the cells with various concentrations of this compound, the PARP inhibitor, or the combination. Include a vehicle control (DMSO) group. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. Combination effects can be analyzed using software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
Protocol 2: Western Blot Analysis for DNA Damage Markers
Objective: To assess the levels of DNA damage markers (γ-H2AX) and PARP1 in cells treated with this compound and a PARP inhibitor.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and PARP inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γ-H2AX, anti-PARP1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in combination with a PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., 4T1)
-
Matrigel (optional)
-
This compound and PARP inhibitor (formulated for in vivo administration)
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 4T1 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, olaparib alone, this compound + olaparib).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound may be administered orally daily, and olaparib may be administered via intraperitoneal injection or orally. The vehicle group receives the corresponding vehicle solutions.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Tumors can be further processed for histological or immunohistochemical analysis (e.g., staining for Ki-67, γ-H2AX).
Conclusion
The combination of the HDAC3 inhibitor this compound with PARP inhibitors presents a compelling strategy for cancer therapy, particularly for tumors that may not be sensitive to PARP inhibitor monotherapy. The synergistic enhancement of DNA damage provides a strong rationale for this combination. The protocols outlined here provide a framework for the preclinical evaluation of this therapeutic approach, enabling researchers to further investigate its efficacy and mechanism of action in various cancer models.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for LSQ-28 in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale. When combined with small molecule inhibitors, CRISPR screens become a powerful tool to elucidate drug mechanisms of action, identify genetic dependencies, and discover novel therapeutic targets. LSQ-28 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a key enzyme involved in the epigenetic regulation of gene expression.[1][2][3][4][5][6] HDAC3 is a well-established target for cancer therapy, and its inhibition has been shown to induce cell cycle arrest, apoptosis, and modulate the immune response.[3][7]
These application notes provide a comprehensive guide for integrating this compound into CRISPR screening workflows to identify genes that sensitize or confer resistance to HDAC3 inhibition. This approach can uncover novel drug targets, elucidate mechanisms of synergy, and inform the development of combination therapies.
Mechanism of Action of this compound
This compound is an orally active HDAC3 inhibitor with an IC50 of 42 nM.[1][2][3][5] It exhibits high selectivity for HDAC3 over other HDAC isoforms.[4][6] By inhibiting HDAC3, this compound leads to an increase in histone acetylation, altering chromatin structure and gene expression.[2][3] This can result in the reactivation of tumor suppressor genes and the downregulation of oncogenes. Furthermore, this compound has been shown to promote the degradation of PD-L1, an immune checkpoint protein, and enhance the DNA damage response, suggesting its potential in combination with immunotherapy and DNA-damaging agents.[2][3][4]
Quantitative Data for this compound
| Parameter | Value | Cell Lines | Reference |
| HDAC3 IC50 | 42 nM | - | [1][2][3][4][5][6] |
| Selectivity | >150-fold over HDAC1, HDAC2, and HDAC6 | - | [4] |
| Antiproliferative IC50 | 5.558 to 12.49 µM | HCT-116, 4T1, B16-F10, SK-OV-3 | [4] |
| Apoptosis Induction | 25.0%, 44.7%, and 60.7% increase at 5, 10, and 20 µM | B16-F10 | [6] |
Signaling Pathway
Caption: this compound inhibits HDAC3, leading to increased histone acetylation, altered gene expression, and downstream cellular effects including apoptosis and cell cycle arrest.
Experimental Protocols
This section outlines protocols for conducting a pooled CRISPR-Cas9 loss-of-function screen in the presence of this compound to identify genes that modulate sensitivity to HDAC3 inhibition.
Experimental Workflow
Caption: Workflow for a CRISPR screen with this compound to identify genetic modifiers of drug sensitivity.
Protocol 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Line Selection: Choose a cancer cell line of interest that has been engineered to stably express Cas9. Ensure the cell line is sensitive to this compound by performing a dose-response curve to determine the IC50.
-
sgRNA Library: Acquire a genome-wide or targeted lentiviral sgRNA library.
-
Lentivirus Production: Produce high-titer lentivirus for the sgRNA library according to standard protocols.
-
Transduction:
-
Plate the Cas9-expressing cells at a density that will result in 30-50% confluency at the time of transduction.
-
Transduce the cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Include a non-transduced control and a control transduced with an empty vector.
-
Maintain a representation of at least 500-1000 cells per sgRNA throughout the experiment.
-
Protocol 2: Puromycin Selection and Initial Cell Harvest
-
Puromycin Selection: 48-72 hours post-transduction, begin selection with puromycin. The concentration of puromycin should be predetermined from a kill curve for the specific cell line.
-
Expansion: After selection is complete (typically 3-5 days), expand the surviving cells.
-
Initial Harvest (T0): Harvest a representative population of cells to serve as the baseline (T0) for sgRNA distribution. Pellet the cells and store at -80°C for later genomic DNA extraction.
Protocol 3: this compound Treatment
-
Cell Plating: Plate the expanded, transduced cell population into two groups: a control group and an this compound treatment group. Plate enough cells to maintain library representation.
-
Treatment:
-
Control Group: Treat cells with the vehicle control (e.g., DMSO).
-
This compound Group: Treat cells with this compound at a predetermined concentration (e.g., IC20 or IC50, determined from prior dose-response experiments).
-
-
Incubation: Culture the cells for a duration that allows for sufficient selective pressure to be observed (typically 10-14 days). Change the media and re-apply the treatment every 2-3 days.
-
Final Harvest: At the end of the treatment period, harvest the cells from both the control and this compound treated groups. Pellet the cells and store at -80°C.
Protocol 4: Genomic DNA Extraction, PCR, and Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound treated cell pellets using a commercial kit suitable for large cell numbers.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. Use primers that anneal to the vector backbone flanking the sgRNA cassette and contain adapters for next-generation sequencing.
-
Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing. Ensure sufficient sequencing depth to accurately quantify sgRNA abundance.
Data Analysis and Hit Identification
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification:
-
Calculate the log2 fold change (LFC) of each sgRNA in the this compound treated sample relative to the control sample.
-
Use statistical methods such as MAGeCK or BAGEL to identify genes that are significantly enriched (resistance hits) or depleted (sensitizer hits) in the this compound treated population.
-
Resistance Hits: Genes whose knockout confers resistance to this compound will be represented by sgRNAs that are enriched in the this compound treated group.
-
Sensitizer Hits: Genes whose knockout sensitizes cells to this compound will be represented by sgRNAs that are depleted in the this compound treated group.
-
Validation of Hits
It is crucial to validate the top candidate genes identified from the primary screen.
-
Individual sgRNA Validation:
-
Design 2-3 new sgRNAs targeting each candidate gene.
-
Individually transduce the Cas9-expressing cell line with these sgRNAs.
-
Perform cell viability assays (e.g., CTG, MTT) in the presence and absence of this compound to confirm the sensitization or resistance phenotype.
-
-
Competitive Growth Assays:
-
Co-culture fluorescently labeled (e.g., GFP-positive) cells transduced with a candidate sgRNA with non-labeled parental cells.
-
Monitor the percentage of labeled cells over time in the presence and absence of this compound using flow cytometry.
-
Conclusion
The combination of this compound with CRISPR screening provides a powerful platform for dissecting the genetic determinants of response to HDAC3 inhibition. This approach can accelerate the discovery of novel therapeutic strategies and enhance our understanding of the complex interplay between epigenetic regulation and cancer cell viability. The protocols and guidelines presented here offer a framework for researchers to design and execute robust CRISPR screens with this compound, ultimately contributing to the advancement of precision oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - figshare - Figshare [figshare.com]
- 6. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 7. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSQ-28 in Histone Acetylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSQ-28 is a potent and selective, orally active inhibitor of Histone Deacetylase 3 (HDAC3), a key enzyme in the regulation of gene expression through the deacetylation of histone proteins.[1][2][3][4] Histone acetylation is a critical epigenetic modification associated with a more open chromatin structure, facilitating gene transcription. Dysregulation of histone acetylation is implicated in various diseases, including cancer. This compound offers a valuable tool for studying the role of HDAC3 in these processes and for the development of novel therapeutic strategies.
These application notes provide detailed protocols and data for utilizing this compound to investigate its effects on histone acetylation, cell viability, and relevant signaling pathways in cancer research.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC3, leading to an accumulation of acetylated histones, particularly acetylated histone H3 (Ac-H3).[3][4] This hyperacetylation of histones alters chromatin structure, leading to the reactivation of tumor suppressor genes and the modulation of other key cellular pathways. This compound has been shown to induce a dose-dependent increase in Ac-H3 levels in various cancer cell lines.[3] Furthermore, this compound promotes the degradation of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein, and enhances the DNA damage response, particularly when used in combination with PARP inhibitors.[3][4]
Data Presentation
This compound Inhibitory Activity
| Target | IC₅₀ (nM) | Selectivity |
| HDAC3 | 42 nM | >150-fold selective over HDAC1, HDAC2, and HDAC6.[3] No inhibition of HDAC4, 5, 7–10 at concentrations up to 10 μM.[3] |
This compound Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 µM |
| 4T1 | Breast Cancer | 5.558 - 12.49 µM |
| B16-F10 | Melanoma | 5.558 - 12.49 µM |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 µM |
Data compiled from ProbeChem.[3]
Experimental Protocols
Western Blot Analysis of Histone H3 Acetylation
This protocol describes the detection of increased Ac-H3 levels in cancer cells treated with this compound.
Workflow Diagram:
Caption: Western Blot workflow for Ac-H3 detection.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of choice (e.g., B16-F10, 4T1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Ac-H3), anti-Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Ac-H3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, strip the membrane (if necessary) and re-probe with anti-Histone H3 antibody following the same steps.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize Ac-H3 levels to total Histone H3.
-
Cell Viability (MTT) Assay
This protocol assesses the antiproliferative effects of this compound on cancer cells.
Workflow Diagram:
Caption: MTT cell viability assay workflow.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well.
-
-
Data Acquisition and Analysis:
-
Shake the plate gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
In Vitro HDAC3 Activity Assay
This fluorometric assay measures the inhibitory effect of this compound on HDAC3 activity.
Workflow Diagram:
Caption: HDAC3 activity assay workflow.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant human HDAC3 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution
-
Trichostatin A (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
Prepare a solution of Trichostatin A as a positive control.
-
-
Assay Reaction:
-
Add HDAC assay buffer, this compound dilutions, vehicle control (DMSO), or positive control to the wells of a 96-well black plate.
-
Add the HDAC3 enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
-
Incubation and Development:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of HDAC3 activity for each this compound concentration and determine the IC₅₀ value.
-
Signaling Pathways
This compound Mediated PD-L1 Degradation and DNA Damage Response Enhancement
This compound's inhibition of HDAC3 leads to downstream effects on key cancer-related pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of this compound.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of HDAC3. Its potency and selectivity make it an excellent tool for studying the impact of HDAC3 inhibition on histone acetylation, gene expression, and cellular processes in cancer and other diseases. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound and other selective HDAC3 inhibitors.
References
Application Notes and Protocols for Assessing the Effect of LSQ-28 on PD-L1
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the biological effects of LSQ-28, a novel and potent Histone Deacetylase 3 (HDAC3) inhibitor, with a specific focus on its impact on Programmed Death-Ligand 1 (PD-L1). This compound has demonstrated significant anti-proliferative, anti-migratory, and anti-invasive activities across various cancer cell lines.[1][2] A key mechanism of its action is the dose-dependent degradation of PD-L1, primarily through the lysosomal pathway.[3] This document outlines detailed protocols for cell-based assays to quantify the effect of this compound on PD-L1 expression at both the protein and mRNA levels. Furthermore, it provides structured tables summarizing the known quantitative data for this compound and includes diagrams of the relevant signaling pathway and experimental workflows to facilitate experimental design and data interpretation.
Introduction
Programmed Death-Ligand 1 (PD-L1), expressed on the surface of many cancer cells, interacts with the PD-1 receptor on T cells, leading to immune suppression and allowing tumors to evade immune surveillance.[4][5] Small molecule inhibitors that can modulate PD-L1 expression or its interaction with PD-1 are of significant interest in cancer immunotherapy.[4] this compound is a potent and orally bioavailable HDAC3 inhibitor with an IC50 of 42 nM.[1][6][7] It has been shown to induce a dose-dependent degradation of PD-L1, suggesting its potential as an immunomodulatory agent in cancer therapy.[6][7][8] These protocols are designed to enable researchers to effectively study the impact of this compound on PD-L1.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity | Reference |
| HDAC3 | 42 | >161-fold vs. other HDACs | [6][7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 | [2] |
| 4T1 | Breast Cancer | 5.558 - 12.49 | [2] |
| B16-F10 | Melanoma | 5.558 - 12.49 | [2] |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 | [2] |
Signaling Pathway
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and promoting the lysosomal degradation of PD-L1 protein in cancer cells, thereby reducing surface PD-L1 and potentially mitigating T cell inhibition.
Experimental Protocols
Protocol 1: Assessment of PD-L1 Protein Levels by Western Blot
This protocol details the use of Western blotting to determine the effect of this compound on total PD-L1 protein levels in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B16-F10, 4T1)
-
This compound (MedchemExpress, MedKoo Biosciences)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1 (e.g., Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the PD-L1 signal to the loading control.
-
Protocol 2: Analysis of Surface PD-L1 Expression by Flow Cytometry
This protocol describes the use of flow cytometry to measure the levels of PD-L1 on the cell surface.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer and add the fluorochrome-conjugated anti-PD-L1 antibody or isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of PD-L1 staining.
-
Compare the MFI of this compound-treated cells to untreated controls.
-
Protocol 3: Measurement of PD-L1 mRNA Levels by qRT-PCR
This protocol is for quantifying the effect of this compound on PD-L1 gene expression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PD-L1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions with the cDNA, qPCR master mix, and primers for PD-L1 and the housekeeping gene.
-
Run the qPCR reaction on a qPCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of PD-L1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Experimental Workflow
Caption: A general workflow for assessing the impact of this compound on PD-L1 expression in cancer cells, from experimental setup to data analysis and interpretation.
Disclaimer
This document is intended for research use only. The protocols provided should be adapted and optimized for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LSQ-28 Technical Support Center: Troubleshooting Off-Target Effects in Cancer Cells
Welcome to the technical support center for LSQ-28, a potent and selective Histone Deacetylase 3 (HDAC3) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is a highly selective inhibitor of HDAC3. However, like many small molecule inhibitors, it can exhibit activity against other related enzymes at higher concentrations. The primary known off-target effects are against other HDAC isoforms.[1][2] For detailed inhibitory concentrations, please refer to the data table below. It is also important to consider that HDAC inhibitors can have indirect effects on various cellular pathways due to their role in regulating gene expression.
Q2: I am not observing the expected anti-proliferative effects of this compound in my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Cell Line Specificity: The anti-proliferative effects of HDAC inhibitors can be cell-line dependent. The expression levels of HDAC3 and the presence of co-repressor complexes can influence sensitivity.
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity. It should be stored as a solid powder at -20°C for long-term storage and in a solvent like DMSO at -80°C for shorter periods.[2]
-
Experimental Conditions: Optimize the concentration of this compound and the treatment duration for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Slow-Binding Kinetics: Some HDAC inhibitors exhibit slow-binding kinetics, meaning the inhibitory effect may take longer to reach equilibrium. Consider increasing the pre-incubation time of the cells with this compound before assessing cell viability.
Q3: I am observing significant toxicity in my non-cancerous control cell line. What could be the cause?
A3: While this compound shows selectivity for cancer cells, off-target effects or high concentrations can lead to toxicity in normal cells. Consider the following:
-
Concentration: High concentrations of this compound may lead to off-target inhibition of other HDACs or other cellular proteins, causing general cytotoxicity. It is crucial to use the lowest effective concentration determined from dose-response studies.
-
Off-Target Effects: Inhibition of other HDAC isoforms, even at higher concentrations, can impact normal cellular function.
-
Pan-HDACi Effects: At very high concentrations, the selectivity of this compound may be reduced, leading to pan-HDAC inhibition, which is known to have toxic effects on normal cells.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cellular HDAC activity assays.
-
Possible Cause: Suboptimal assay conditions or reagent issues.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of the assay.
-
Reagent Preparation: Prepare fresh dilutions of the HDAC substrate and developer for each experiment.
-
Washing Steps: Include a gentle wash step with PBS after removing the culture medium to eliminate any interfering substances.
-
Incubation Times: Optimize the incubation time for both the this compound treatment and the substrate reaction.
-
Plate Reader Settings: Ensure the excitation and emission wavelengths on the fluorometer are correctly set for the specific substrate used.
-
Problem 2: Difficulty in detecting changes in histone acetylation by Western Blot.
-
Possible Cause: Issues with antibody quality, sample preparation, or protein transfer.
-
Troubleshooting Steps:
-
Antibody Validation: Use a well-validated antibody specific for acetylated histones (e.g., Ac-H3).
-
Positive Control: Include a positive control, such as cells treated with a known pan-HDAC inhibitor like Trichostatin A (TSA), to confirm the assay is working.
-
Lysis Buffer: Use a lysis buffer containing a high concentration of a potent HDAC inhibitor (like TSA) to prevent deacetylation during sample preparation.
-
Loading Amount: Ensure a sufficient amount of protein is loaded onto the gel.
-
Transfer Efficiency: Verify the transfer of proteins to the membrane using a reversible stain like Ponceau S.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | Selectivity vs. HDAC3 |
| HDAC3 | 0.042 | - |
| HDAC1 | 6.8 | >161-fold |
| HDAC2 | 9.77 | >232-fold |
| HDAC6 | 8.2 | >195-fold |
| HDAC11 | 8.87 | >211-fold |
Data compiled from publicly available sources.[1][2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 |
| 4T1 | Breast Cancer | - |
| B16-F10 | Melanoma | 12.49 |
| SK-OV-3 | Ovarian Cancer | - |
IC50 values for 4T1 and SK-OV-3 are reported to be within the range of 5.558 to 12.49 µM.[2]
Experimental Protocols
Protocol 1: Cellular HDAC Activity Assay
This protocol provides a general framework for measuring intracellular HDAC activity in the presence of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
HDAC Activity Assay Kit (containing a cell-permeable fluorogenic HDAC substrate, developer, and a known HDAC inhibitor like Trichostatin A for use as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Substrate Addition: Remove the medium containing the compound. Wash the cells once with PBS. Add the cell-permeable HDAC substrate, diluted in assay buffer, to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Development: Add the developer solution to each well. The developer contains an HDAC inhibitor to stop the reaction and a reagent to generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: On-target signaling pathway of this compound in cancer cells.
Caption: Logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: Optimizing LSQ-28 Concentration for IC50 Determination
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of LSQ-28 for accurate half-maximal inhibitory concentration (IC50) determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent inhibitor of Histone Deacetylase 3 (HDAC3).[1][2] In biochemical assays, it demonstrates an IC50 value of 42 nM for HDAC3.[1][2][3] Its mechanism of action involves the inhibition of HDAC3, leading to an increase in the acetylation of histone H3 (Ac-H3) and the degradation of Programmed death-ligand 1 (PD-L1).[2][3] this compound has shown anti-proliferative, anti-migratory, and anti-invasive activities in various cancer cell lines.[1][2][4]
Q2: What is a typical IC50 value for this compound in cell-based assays?
A2: The IC50 of this compound in cell-based assays is dependent on the cell line being used. Published data indicates that this compound exhibits antiproliferative activity with IC50 values ranging from 5.558 to 12.49 µM in cancer cell lines such as HCT-116 (colorectal carcinoma), 4T1 (breast cancer), B16-F10 (melanoma), and SK-OV-3 (ovarian cancer).[4][5]
Q3: How do I select the initial concentration range for my this compound IC50 experiment?
A3: Based on the known cellular IC50 values (5-15 µM), it is recommended to test a broad range of concentrations spanning several orders of magnitude to ensure you capture the full dose-response curve.[6] A good starting point would be to use a concentration range from 10 nM to 100 µM.
Q4: How many concentrations of this compound should I test?
A4: To obtain a reliable sigmoidal dose-response curve, it is advisable to use at least 8 to 12 different concentrations.[6][7] Using serial dilutions (e.g., 2-fold or 3-fold) is a common and effective approach.[6]
Q5: What are the critical controls to include in my IC50 experiment?
A5: It is essential to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability.
-
Untreated Control: Cells in media alone, representing 100% cell viability.
-
Blank Control: Wells containing only cell culture media (no cells) to determine the background absorbance/fluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound's IC50 value.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions or reagent addition. 3. "Edge effects" in the microplate, where wells on the perimeter evaporate more quickly.[8] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. Mix well between dilutions. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[6] |
| No dose-response curve (flat line) | 1. This compound is inactive at the tested concentrations. 2. This compound concentrations are too high, causing maximum inhibition across all wells. 3. This compound has precipitated out of the solution. | 1. Test a wider and higher range of concentrations. 2. Test a wider and lower range of concentrations. 3. Check the solubility of this compound in your cell culture medium. You may need to adjust the stock concentration or the solvent. |
| Steep or shallow dose-response curve | 1. The concentration range is too narrow or too broad. 2. Off-target effects at higher concentrations could lead to a steep curve. 3. Weak inhibition or complex biological interactions might result in a shallow curve. | 1. Adjust the concentration range to have several data points on the top and bottom plateaus of the sigmoidal curve.[8] 2. Investigate potential off-target effects if the curve is unexpectedly steep. 3. A shallow curve may be inherent to the compound-cell line interaction. Ensure your data is reproducible. |
| IC50 values are inconsistent between experiments | 1. Variation in cell passage number or health. 2. Different lots of media, serum, or reagents. 3. Inconsistent incubation times. | 1. Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. 2. Test new lots of critical reagents before use in large-scale experiments. 3. Ensure precise and consistent incubation times for cell treatment.[9] |
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound using an MTT Assay
This protocol provides a step-by-step guide for determining the IC50 value of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
DMSO (for this compound stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
This compound Dilution and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations. A 2-fold or 3-fold dilution series is recommended to generate at least 8-12 concentrations (e.g., from 100 µM down to ~10 nM).[6]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[6]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[9][10]
-
Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the data by converting the absorbance values to a percentage of cell viability relative to the untreated control (100% viability).[12]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data using a non-linear regression analysis to determine the IC50 value.[12] This can be performed using software such as GraphPad Prism or Origin.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BioRender App [app.biorender.com]
- 12. clyte.tech [clyte.tech]
troubleshooting LSQ-28 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with LSQ-28 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a progressive loss of potency in my aqueous assay buffer. What are the likely causes?
A1: The observed loss of potency for this compound in aqueous solutions is likely due to chemical degradation. The most common degradation pathways for small molecules like this compound in aqueous environments are hydrolysis, oxidation, and photolysis.[1][2] The rate of these degradation reactions can be influenced by factors such as pH, temperature, light exposure, and the presence of dissolved oxygen.[3]
Q2: I've noticed the appearance of a new peak in my HPLC analysis of an this compound solution that has been stored for 24 hours. What does this indicate?
A2: The appearance of a new peak in your HPLC chromatogram that grows over time, with a corresponding decrease in the peak area of the parent this compound, is a strong indicator of chemical degradation.[4][5] Identifying this new peak, which represents a degradation product, is the first step in understanding the instability of this compound and developing a strategy to mitigate it.
Q3: My this compound stock solution in DMSO appears stable, but the compound rapidly degrades when diluted into my phosphate-buffered saline (PBS) for experiments. Why is this happening?
A3: This is a common scenario. DMSO is an aprotic solvent and can protect molecules from degradation pathways like hydrolysis. When this compound is diluted into an aqueous buffer like PBS, it becomes susceptible to hydrolysis, which can be catalyzed by the pH of the buffer.[6] Additionally, aqueous buffers contain dissolved oxygen, which can lead to oxidation.[1]
Q4: Can the color of my this compound solution indicate instability?
A4: Yes, a change in the color of your this compound solution can be an indicator of degradation, particularly oxidative or photolytic degradation.[5] These reactions can lead to the formation of chromophoric degradation products. If you observe a color change, it is crucial to re-evaluate the purity of your solution using an analytical technique like HPLC or LC-MS.
Q5: How can I protect my this compound solution from degradation during my experiments?
A5: To mitigate degradation, consider the following:
-
pH Control: Determine the optimal pH for this compound stability and use a buffer system to maintain it.[3]
-
Temperature: Perform experiments at the lowest practical temperature to slow down degradation kinetics.[5]
-
Light Protection: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.[3][5]
-
Use of Antioxidants: If this compound is susceptible to oxidation, the addition of an antioxidant to your buffer may be beneficial.[2]
-
Prepare Fresh Solutions: The most reliable way to ensure the integrity of your compound is to prepare solutions fresh before each experiment.[4]
Troubleshooting Guide for this compound Instability
This guide provides a systematic approach to identifying and resolving instability issues with this compound in solution.
Problem: Inconsistent results and loss of this compound activity in solution.
Caption: A flowchart for troubleshooting this compound instability.
Summary of Forced Degradation Study Results for this compound
Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8] In these studies, this compound was subjected to various stress conditions, and the extent of degradation was quantified by HPLC.
| Stress Condition | Temperature | Duration | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl (Acid Hydrolysis) | 60°C | 24 hours | 15.2% | DP-H1 |
| 0.1 M NaOH (Base Hydrolysis) | 60°C | 8 hours | 22.5% | DP-H1, DP-H2 |
| 3% H₂O₂ (Oxidation) | 25°C | 24 hours | 18.7% | DP-O1 |
| UV Light (Photolysis) | 25°C | 48 hours | 12.1% | DP-P1 |
Identified Degradation Pathways for this compound
Based on the forced degradation studies, the following primary degradation pathways for this compound have been identified.
Caption: Major degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂. Store at room temperature (25°C) protected from light. Take samples at 0, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol:water 1:1) to UV light (254 nm). Take samples at 0, 8, 24, and 48 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The method is deemed stability-indicating if it can resolve the main this compound peak from all degradation product peaks.
References
- 1. moravek.com [moravek.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
improving LSQ-28 bioavailability in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting animal studies with LSQ-28, a potent and highly bioavailable HDAC3 inhibitor. The information is presented in a question-and-answer format to directly address common challenges and queries related to its characterization and administration.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: this compound has demonstrated excellent oral bioavailability. In a preclinical study, the oral bioavailability (F) in rats was reported to be 95.34%.[1][2] This high bioavailability indicates very efficient absorption from the gastrointestinal tract into the systemic circulation.
Q2: If the bioavailability of this compound is already high, why might I observe lower-than-expected plasma concentrations in my animal studies?
A2: While this compound has inherently high bioavailability, several experimental factors can lead to lower-than-expected plasma concentrations. These can include:
-
Improper Formulation: The drug may not be fully solubilized or may precipitate out of the vehicle before or after administration.
-
Administration Errors: Incorrect oral gavage technique can lead to dosing into the lungs instead of the stomach, or incomplete dose administration.
-
Animal-Specific Factors: Differences in animal strain, age, sex, or underlying health conditions can affect drug absorption and metabolism.[3][4] The anatomy and physiology of the gastrointestinal tract can also play a role.[3][5]
-
Food Effects: The presence of food in the stomach can alter gastric pH and motility, potentially affecting the absorption of the compound.[4]
-
Drug Stability: The compound may be unstable in the specific formulation vehicle or under the pH conditions of the animal's gastrointestinal tract.
Q3: What are the key pharmacokinetic parameters of this compound in rats?
A3: A summary of the reported pharmacokinetic parameters for this compound in rats is provided in the table below. This data is essential for designing pharmacology and toxicology studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (ng/mL) | 1038.48 | 1079.73 |
| AUC₀-t (ng/mL·h) | 857.04 | 16353.60 |
| t½ (h) | 0.63 | 3.55 |
| Bioavailability (F%) | - | 95.34% |
Data sourced from BioWorld and Journal of Medicinal Chemistry.[1][6]
Table 2: Comparison of Oral Bioavailability of Select HDAC Inhibitors
| HDAC Inhibitor | Animal Model | Oral Bioavailability (F%) |
| This compound | Rat | 95.34% |
| REC-2282 (AR-42) | Rat | ~100% |
| REC-2282 (AR-42) | Mouse | 26% |
| AES-135 | Mouse | Improved compared to SAHA |
| Largazole | Mouse | Orally bioavailable |
| Panobinostat | Human | High inter-patient variability |
This table provides a comparative overview; direct comparisons should be made with caution due to differences in study design and animal models.[7][8][9]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
-
Question: I am observing significant variability in the plasma concentrations of this compound between different animals in the same dosing group. What could be the cause?
-
Answer: High inter-animal variability is a common challenge in oral dosing studies. Potential causes include:
-
Inconsistent Dosing Technique: Ensure that the oral gavage procedure is performed consistently for all animals. Inconsistent volume or accidental tracheal administration can be a major source of variability.
-
Fasting State: Confirm that all animals have been fasted for a consistent period before dosing, as the presence of food can significantly impact absorption. Studies are typically conducted in overnight-fasted animals.[10]
-
Animal Health: Underlying health issues, even if subclinical, can affect gastrointestinal function and drug metabolism. Ensure all animals are healthy and properly acclimatized before the study.
-
Formulation Inhomogeneity: If this compound is administered as a suspension, it must be thoroughly mixed before each dose to prevent settling of particles and ensure each animal receives the correct concentration.
-
Issue 2: Animal Distress or Mortality After Oral Gavage
-
Question: Some of my rats are showing signs of respiratory distress after oral gavage. What is happening and how can I prevent it?
-
Answer: Respiratory distress following oral gavage is a critical adverse event, often caused by accidental administration of the compound into the trachea and lungs.
-
Immediate Action: If an animal shows immediate signs of distress (gasping, choking, blue mucous membranes), it should be humanely euthanized.[11][12]
-
Prevention and Proper Technique:
-
Correct Restraint: The rat must be properly restrained with the head and neck extended to create a straight path to the esophagus.[12]
-
Correct Needle Size and Type: Use a gavage needle with a smooth, ball-tipped end appropriate for the size of the rat. Flexible tubes are often preferred to rigid needles to minimize the risk of trauma.[11][12]
-
Measure Insertion Depth: Before the procedure, measure the distance from the corner of the animal's mouth to the last rib to determine the correct insertion depth to reach the stomach without perforating it.[12][13]
-
Gentle Insertion: Never force the gavage needle. The animal should swallow as the tube is gently advanced down the esophagus. If you feel any resistance, withdraw and try again.[12][14]
-
-
Experimental Protocols
Protocol: Standard Oral Bioavailability Study in Rats
This protocol outlines the key steps for determining the oral bioavailability of a compound like this compound in rats. It involves both intravenous (IV) and oral (PO) administration to compare drug exposure.
-
Animal Model:
-
Species: Sprague-Dawley rats.
-
Sex: Male or Female (consistency is key).
-
Weight: 200-250 g.
-
Preparation: Animals should be cannulated (e.g., jugular vein) for serial blood sampling. Allow for a recovery period after surgery.
-
-
Formulation Preparation:
-
IV Formulation: Prepare this compound in a suitable vehicle for intravenous administration (e.g., DMSO:PEG300). The concentration should be set for a low volume injection (e.g., 1 mL/kg).
-
PO Formulation: Prepare this compound in an appropriate oral vehicle (e.g., 0.5% carboxymethylcellulose, PEG400). Ensure the compound is fully dissolved or forms a homogenous suspension.
-
-
Dosing:
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.[15]
-
Group Allocation:
-
Group 1 (IV): Administer this compound via tail vein injection (e.g., 2 mg/kg).
-
Group 2 (PO): Administer this compound via oral gavage (e.g., 20 mg/kg).
-
-
Administration: Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein cannula at predetermined time points.
-
Suggested Time Points:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 h post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 h post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
The method should have a lower limit of quantitation (LLOQ) sufficient to measure the lowest expected concentrations.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters for each animal.
-
Key parameters include Cmax, Tmax, AUC (Area Under the Curve), and t½ (half-life).
-
Calculate Oral Bioavailability (F%):
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Mandatory Visualizations
Caption: Workflow for a typical oral bioavailability study in rats.
Caption: Decision tree for troubleshooting unexpected results.
Caption: HDAC3's role in regulating NF-κB-mediated gene expression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Affecting Drug Response in Animals [bivatec.com]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetic Analysis from First-in-Human Data for HDAC Inhibitor, REC-2282 (AR-42), in Patients with Solid Tumors and Hematologic Malignancies: A Case Study for Evaluating Flat vs. Body Size Normalized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 15. researchgate.net [researchgate.net]
challenges in synthesizing LSQ-28 for research
Welcome to the technical support center for the synthesis of LSQ-28. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this potent and selective HDAC3 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound, N'-propyl-4-((6-(pyridin-2-yl)-11H-indolo[3,2-c]quinolin-11-yl)methyl)benzohydrazide, is a multi-step process involving the construction of a complex heterocyclic core followed by several functionalization steps. Below are common questions and troubleshooting tips for anticipated synthetic challenges.
Section 1: Synthesis of the 6-(Pyridin-2-yl)-11H-indolo[3,2-c]quinoline Core
The formation of the tetracyclic indolo[3,2-c]quinoline system is the cornerstone of the this compound synthesis. This is often followed by a palladium-catalyzed cross-coupling reaction to install the pyridine (B92270) moiety.
Q1: I am having trouble with the initial cyclization to form the 11H-indolo[3,2-c]quinoline scaffold. What are some common issues?
A1: The construction of the indolo[3,2-c]quinoline core can be challenging due to the need for precise reaction conditions. Common methods include the Fischer indole (B1671886) synthesis, Friedländer annulation, and palladium-catalyzed intramolecular cyclizations.
-
Low Yield in Fischer Indole Synthesis: Ensure the acidic catalyst (e.g., polyphosphoric acid, zinc chloride) is fresh and anhydrous. The reaction is sensitive to steric hindrance on the starting phenylhydrazine (B124118) or quinolinone. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1]
-
Side Reactions in Friedländer Annulation: This condensation is sensitive to the reactivity of the ortho-aminoaryl ketone and the methylene (B1212753) carbonyl compound. Ensure accurate stoichiometry and optimal reaction temperature to avoid self-condensation of the reactants.
-
Catalyst Deactivation in Palladium-Catalyzed Cyclization: If using a Cadogan or Buchwald-Hartwig type cyclization, ensure strict anaerobic conditions. The choice of ligand is critical for catalytic activity and longevity.[2] Consider screening different phosphine (B1218219) ligands to optimize the reaction.
Q2: My Suzuki-Miyaura coupling to add the pyridin-2-yl group is giving low yields. How can I improve it?
A2: Palladium-catalyzed Suzuki-Miyaura coupling is a robust method, but challenges can arise with complex heterocyclic substrates.
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is crucial. For heteroaromatic couplings, electron-rich and bulky phosphine ligands often give better results.
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., DME/water, toluene (B28343)/ethanol/water) can significantly impact the reaction outcome. An empirical optimization of these parameters is often necessary.
-
Boronic Acid Quality: Ensure the 2-pyridylboronic acid is pure and not degraded. Boronic acids can undergo protodeboronation, especially under acidic conditions or prolonged heating.
-
Reaction Temperature: While heating is usually required, excessive temperatures can lead to catalyst decomposition and side product formation.
Section 2: N-Alkylation and Hydrazide Formation
This stage involves attaching the side chain to the indole nitrogen and converting the terminal ester or acid to a hydrazide.
Q3: The N-alkylation of the indolo[3,2-c]quinoline core is not proceeding cleanly. What should I check?
A3: Alkylation of the indole nitrogen (N-11) can sometimes be problematic due to the relatively low nucleophilicity of the indole nitrogen in the fused system and potential for reaction at other sites.
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the indole N-H. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent like DMF or THF are common choices. Ensure the base is fresh and the solvent is anhydrous.
-
Competing Reactions: The quinoline (B57606) nitrogen could potentially compete for alkylation. However, the indole nitrogen is generally more nucleophilic after deprotonation. If N-alkylation of the quinoline ring is observed, consider using a milder base or protecting the quinoline nitrogen if necessary.
-
Leaving Group: The alkylating agent, presumably a derivative of 4-(bromomethyl)benzoic acid, should have a good leaving group. A bromide is typically sufficient.
Q4: I am having difficulty converting my methyl 4-((6-(pyridin-2-yl)-11H-indolo[3,2-c]quinolin-11-yl)methyl)benzoate intermediate to the corresponding hydrazide.
A4: The reaction of an ester with hydrazine (B178648) hydrate (B1144303) to form a hydrazide is generally straightforward but can be sluggish with sterically hindered esters.
-
Reaction Conditions: This reaction is typically performed in an alcohol solvent (e.g., ethanol) at reflux. Ensure a sufficient excess of hydrazine hydrate is used (typically 5-10 equivalents).
-
Reaction Time: These reactions can sometimes require prolonged heating (24-48 hours). Monitor the reaction by TLC or LC-MS to determine completion.
-
Work-up: Removing excess hydrazine hydrate can be challenging due to its high boiling point. Azeotropic distillation with a solvent like toluene can be effective. Alternatively, the product can sometimes be precipitated by adding the reaction mixture to cold water.
Section 3: Final N'-Propylation Step
The final step involves the formation of the N'-propylhydrazide.
Q5: What is the best way to add the propyl group to the hydrazide?
A5: There are two common methods for this transformation:
-
Reductive Amination: React the hydrazide with propionaldehyde (B47417) to form an intermediate hydrazone. This is then reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). This method is generally high-yielding and avoids over-alkylation.
-
Direct Alkylation: React the hydrazide with a propyl halide (e.g., 1-bromopropane). This method may require a base and can sometimes lead to a mixture of mono- and di-alkylated products, as well as alkylation on the other nitrogen atom. Reductive amination is often the preferred method for better control.
Q6: My final purification of this compound is difficult. Any suggestions?
A6: this compound is a relatively large, flat, and somewhat polar molecule, which can make purification challenging.
-
Chromatography: Reverse-phase HPLC is likely the most effective method for final purification to achieve high purity. If using normal-phase silica (B1680970) gel chromatography, a polar solvent system, possibly containing a small amount of a basic modifier like triethylamine (B128534) to prevent streaking on the column, may be necessary.
-
Crystallization: If the compound is a solid, recrystallization from a suitable solvent system could be an effective final purification step. Experiment with different solvent combinations to find one that gives good quality crystals.
Data Presentation
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Enzyme | IC₅₀ (nM) | Selectivity Index (SI) vs HDAC3 |
| HDAC1 | >10000 | >238 |
| HDAC2 | >10000 | >238 |
| HDAC3 | 42 | 1 |
| HDAC6 | >10000 | >238 |
| HDAC11 | 8870 | 0.0047 |
Data extracted from a study by Li et al. (2025).[3] The selectivity index (SI) is calculated as IC₅₀ (HDACx) / IC₅₀ (HDAC3).
Table 2: In Vitro Antiproliferative Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colorectal Carcinoma | 5.56 |
| 4T1 | Breast Cancer | 12.49 |
| B16-F10 | Melanoma | 8.78 |
| SK-OV-3 | Ovarian Cancer | 10.33 |
Data extracted from a study by Li et al. (2025).[3]
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
HDAC Activity Assay
This protocol is a general method for determining HDAC inhibitory activity using a fluorometric assay.
-
Reagents and Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 11).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A for stopping the reaction).
-
This compound and reference inhibitors (e.g., SAHA).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the serially diluted this compound or reference inhibitor to the wells. Include wells with enzyme and no inhibitor as a positive control, and wells with no enzyme as a background control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.
-
Incubate for an additional 15-20 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.[4][5][6][7]
-
In Vitro Antiproliferative (MTT) Assay
This protocol outlines the MTT assay to assess the effect of this compound on cancer cell viability.
-
Reagents and Materials:
-
Cancer cell lines (HCT-116, 4T1, B16-F10, SK-OV-3).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated cells as a control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[8][9][10][11]
-
Transwell Migration Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
-
Reagents and Materials:
-
Cancer cell line (e.g., B16-F10).
-
Transwell inserts (8 µm pore size) for 24-well plates.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
This compound.
-
Fixation solution (e.g., methanol) and staining solution (e.g., crystal violet).
-
Cotton swabs.
-
-
Procedure:
-
Pre-treat cancer cells with various concentrations of this compound for 24 hours.
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing 10% FBS to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to dry.
-
Count the migrated cells in several random fields under a microscope and quantify the results.[12][13][14][15][16]
-
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
-
Reagents and Materials:
-
Cancer cell line (e.g., B16-F10).
-
6-well or 12-well plates.
-
200 µL pipette tip.
-
Complete culture medium.
-
This compound.
-
-
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[17][18][19][20][21]
-
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
This compound Mechanism of Action Signaling Pathway
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and promoting PD-L1 degradation.
Troubleshooting Logic for Suzuki Coupling
Caption: Troubleshooting decision tree for low-yielding Suzuki coupling reactions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. In Vitro Antiproliferative Assay [bio-protocol.org]
- 9. 4.4. Antiproliferative Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. corning.com [corning.com]
- 17. Scratch Wound Healing Assay [bio-protocol.org]
- 18. Scratch Wound Healing Assay [en.bio-protocol.org]
- 19. clyte.tech [clyte.tech]
- 20. Wound healing assay | Abcam [abcam.com]
- 21. med.virginia.edu [med.virginia.edu]
Technical Support Center: Minimizing LSQ-28 Toxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing potential toxicity of LSQ-28 in normal (non-cancerous) cells during preclinical research. This compound is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a key regulator of gene expression.[1][2] Its selectivity for HDAC3 is a critical feature designed to reduce the off-target effects and associated toxicities often seen with pan-HDAC inhibitors.[3][4]
While specific toxicity data for this compound in normal cells is not yet extensively published, this guide offers troubleshooting strategies and frequently asked questions based on the known mechanism of this compound and general principles for mitigating the toxicity of HDAC inhibitors.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. Suboptimal Cell Health: Normal cells, especially primary cells, can be more sensitive to handling and culture conditions. 2. Incorrect Dosing: The effective concentration in your specific cell line may be lower than anticipated. 3. Off-Target Effects: Although this compound is selective, off-target effects can never be completely ruled out, especially at higher concentrations. | 1. Optimize Cell Culture Conditions: Ensure optimal cell density, media, and passage number for your normal cell line. 2. Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the IC50 for toxicity in your normal cell line and compare it to the IC50 for efficacy in your cancer cell line of interest. 3. Use a Structurally Unrelated HDAC3 Inhibitor: If a different selective HDAC3 inhibitor produces similar toxicity, it may suggest an on-target effect in that specific normal cell type. |
| Inconsistent results between experiments. | 1. Variability in this compound Preparation: Improper storage or multiple freeze-thaw cycles can degrade the compound. 2. Inconsistent Cell Seeding: Variations in cell density at the time of treatment can affect the outcome. | 1. Proper Compound Handling: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Standardize Seeding Density: Ensure consistent cell numbers are plated for each experiment and allow for a consistent attachment and recovery period before adding this compound. |
| Observed phenotype in normal cells is difficult to interpret. | 1. Pleiotropic Effects of HDAC3 Inhibition: HDAC3 regulates numerous cellular processes, and its inhibition can have diverse effects depending on the cell type. | 1. Conduct Mechanistic Studies: Investigate downstream markers of HDAC3 inhibition (e.g., histone acetylation, target gene expression) to confirm on-target activity at non-toxic concentrations. 2. Consult Relevant Literature: Research the known roles of HDAC3 in your specific normal cell type to better understand the potential biological consequences of its inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of HDAC3.[1][2] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to changes in chromatin structure and gene expression.[4] By inhibiting HDAC3, this compound is expected to increase the acetylation of HDAC3 target proteins, which can induce cell cycle arrest, apoptosis, and other anti-cancer effects.[5]
Q2: Why is a selective HDAC3 inhibitor like this compound expected to be less toxic to normal cells than pan-HDAC inhibitors?
A2: Pan-HDAC inhibitors block the activity of multiple HDAC isoforms, which can lead to widespread changes in gene expression and cellular function, resulting in off-target toxicities.[3] By selectively targeting HDAC3, this compound is designed to have a more focused mechanism of action, potentially sparing normal cells from the adverse effects associated with the inhibition of other HDACs.[3] Some studies suggest that certain HDAC inhibitors induce DNA damage that normal cells can repair more efficiently than cancer cells, contributing to a favorable therapeutic window.[6]
Q3: What are the typical adverse effects observed with HDAC inhibitors in a clinical setting?
A3: Clinically approved pan-HDAC inhibitors have been associated with side effects such as fatigue, nausea, vomiting, thrombocytopenia, and neutropenia. Cardiac events have also been noted. It is important to note that these toxicities are generally associated with less selective HDAC inhibitors.
Q4: How can I proactively minimize the risk of toxicity in my experiments with this compound?
A4:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired biological effect in your cancer model and use this as a starting point for studies involving normal cells.
-
Optimize Treatment Duration: Shorter exposure times may be sufficient to induce the desired anti-cancer effects while minimizing toxicity to normal cells.
-
Consider Combination Therapies: Combining this compound with other anti-cancer agents may allow for lower, less toxic doses of each compound to be used.[7]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in Normal and Cancer Cell Lines using an MTT Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound for cell viability in both normal and cancerous cell lines.
Methodology:
-
Cell Seeding: Seed both normal and cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound).
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each cell line.
Protocol 2: Assessing On-Target Activity of this compound by Western Blotting for Acetylated Histones
Objective: To confirm that this compound is inhibiting HDAC3 in cells at non-toxic concentrations by observing an increase in histone acetylation.
Methodology:
-
Cell Treatment: Treat your normal and cancer cell lines with a range of this compound concentrations (including non-toxic doses determined from the MTT assay) for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., Acetyl-Histone H3) and a loading control (e.g., β-actin or total Histone H3).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities to determine the relative increase in histone acetylation upon this compound treatment.
Visualizations
Caption: this compound inhibits HDAC3, leading to increased protein acetylation and anti-cancer effects.
Caption: A logical workflow for assessing the toxicity and on-target effects of this compound.
References
- 1. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - figshare - Figshare [figshare.com]
- 2. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 3. HDAC3 Inhibition Promotes Antitumor Immunity by Enhancing CXCL10-Mediated Chemotaxis and Recruiting of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
LSQ-28 experimental variability and reproducibility
LSQ-28 Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility when working with this compound, a novel and potent MEK1/2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling cascades that are often hyperactivated in various cancers.
Q2: Why does the IC50 value of this compound vary between my cell-based assays and biochemical assays?
A2: It is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays.[1] Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[1][2]
-
High Intracellular ATP: Cellular assays have high concentrations of ATP (millimolar range) which competes with this compound for binding to MEK1/2. Biochemical assays are often run at lower ATP concentrations, closer to the Km of the enzyme.[1]
-
Efflux Pumps: Cancer cells can express drug efflux pumps, such as P-glycoprotein, which actively remove this compound from the cell, lowering its effective concentration at the target.[1]
-
Protein Binding: this compound can bind to plasma proteins in the culture medium or non-specifically to other cellular proteins, reducing the free fraction available to inhibit MEK1/2.[1]
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration is application-dependent. For cell-based assays, it is recommended to perform a dose-response curve to determine the EC50 for the desired phenotype (e.g., inhibition of proliferation or reduction of p-ERK levels). A good starting point is to test a range of concentrations from 1 nM to 10 µM.[2] For complete inhibition in mechanistic studies, using a concentration 5 to 10 times higher than the determined IC50 or EC50 value is a common practice.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. For stock solutions, dissolve this compound in a suitable solvent like DMSO to a high concentration (e.g., 10 mM). Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your assay medium. Ensure the final DMSO concentration in your experiment is low (ideally <0.1%) and consistent across all conditions, including vehicle controls.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability in IC50/EC50 values between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before plating and use a consistent seeding density for all experiments. Cell confluency can affect the cellular response to inhibitors.
-
-
Possible Cause: Variation in compound dispensing.
-
Solution: Use calibrated pipettes and ensure proper mixing when preparing serial dilutions of this compound.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Possible Cause: Inconsistent incubation times.
-
Solution: Ensure that the timing of cell seeding, compound addition, and assay readout is consistent across all plates and experiments.
-
Issue 2: No or weak p-ERK signal in Western blot controls.
-
Possible Cause: Inefficient protein extraction.
-
Possible Cause: Low protein concentration.
-
Solution: Load a sufficient amount of protein (typically 20-40 µg) per lane.[5] If the target is low in abundance, you may need to load more.
-
-
Possible Cause: Inefficient antibody binding.
-
Solution: Optimize the primary antibody concentration and incubation time. Incubating overnight at 4°C often improves signal.[5]
-
Issue 3: High background on Western blots for p-ERK.
-
Possible Cause: Inappropriate blocking buffer.
-
Solution: When detecting phosphoproteins, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk, as milk contains phosphoproteins that can increase background.[4]
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding.
-
Data Presentation
Clear and consistent data presentation is crucial for reproducibility. All quantitative data should be summarized in tables.
Table 1: this compound IC50 Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Seeding Density (cells/well) | Incubation Time (h) | IC50 (nM) ± SEM |
| HT-29 | Colorectal | Proliferation (CellTiter-Glo) | 5,000 | 72 | 15.2 ± 1.8 |
| A375 | Melanoma | Proliferation (CellTiter-Glo) | 4,000 | 72 | 8.9 ± 1.1 |
| HCT116 | Colorectal | p-ERK (ELISA) | 20,000 | 2 | 5.6 ± 0.7 |
| SK-MEL-28 | Melanoma | p-ERK (ELISA) | 25,000 | 2 | 3.1 ± 0.4 |
Table 2: Effect of Serum Concentration on this compound Potency in HT-29 Cells
| Serum Concentration (%) | Assay Type | Incubation Time (h) | IC50 (nM) ± SEM | Fold Shift |
| 0.5 | Proliferation | 72 | 9.8 ± 1.3 | 1.0 |
| 2 | Proliferation | 72 | 15.2 ± 1.8 | 1.6 |
| 10 | Proliferation | 72 | 45.7 ± 5.4 | 4.7 |
Experimental Protocols
Protocol: Western Blot for p-ERK Inhibition by this compound
This protocol describes a method to assess the inhibitory effect of this compound on ERK1/2 phosphorylation in cultured cells.
-
Cell Seeding and Treatment:
-
Plate cells (e.g., HT-29) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
If basal p-ERK levels are low, serum-starve the cells for 12-24 hours.[4]
-
Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size membrane can be beneficial for capturing smaller proteins like ERK.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., clone E10) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK or a loading control like beta-actin.[4]
-
Visualizations
Below are diagrams illustrating key pathways, workflows, and troubleshooting logic related to this compound experiments.
References
LSQ-28 Technical Support Center: Refining In Vivo Delivery
Welcome to the technical support center for LSQ-28, a novel small-molecule inhibitor of the XYZ signaling pathway. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery of this compound for preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the formulation, administration, and bioavailability of this compound in animal models.
Formulation and Solubility
Q1: My this compound formulation appears cloudy or precipitates. What are the potential causes and solutions?
A1: this compound is a hydrophobic compound with low aqueous solubility, which can lead to precipitation.[1] This can result in inaccurate dosing and reduced bioavailability.[2]
-
Troubleshooting Steps:
-
Optimize Formulation: Several strategies can enhance the solubility of poorly soluble compounds.[2][3] Consider the options outlined in the table below.
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can improve the dissolution rate.[4][5] Techniques like micronization or creating nanosuspensions can enhance bioavailability.[5][6]
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Use of water-miscible organic solvents to increase solubility.[2] Common examples include DMSO, PEG400, and ethanol (B145695). | Simple to prepare; effective for many compounds. | Can cause toxicity or irritation at high concentrations.[7] Potential for drug precipitation upon injection into the aqueous in vivo environment.[8] |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic drugs.[2] Examples include Tween 80 and Kolliphor® HS 15. | Increases solubility and can improve formulation stability. | May have its own biological effects or toxicities. |
| Cyclodextrins | Used to form inclusion complexes with poorly soluble drugs, enhancing their solubility.[4] | Generally well-tolerated; can significantly increase aqueous solubility. | Can be expensive; competition with plasma proteins may affect drug release. |
| Lipid-Based Formulations | Formulations using oils or lipids can enhance the solubility and absorption of lipophilic drugs.[2][6] | Can improve oral bioavailability by utilizing lipid absorption pathways. | More complex to formulate; potential for physical instability. |
Administration and Dosing
Q2: What is the recommended route of administration for this compound in mice?
A2: The optimal route depends on the experimental goal.
-
Intravenous (IV) Injection: For assessing direct target engagement and initial efficacy without the variable of oral absorption, IV administration via the tail vein is recommended.[9] This route provides 100% bioavailability.
-
Oral Gavage (PO): For studies evaluating oral bioavailability and efficacy via a clinically relevant route, oral gavage is appropriate.[10][11]
Q3: We are observing high toxicity and animal distress after IV injection. How can we mitigate this?
A3: This could be due to the formulation vehicle, injection rate, or the compound's intrinsic toxicity.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Ensure the concentration of co-solvents like DMSO or ethanol is minimized. Run a vehicle-only control group to assess the tolerability of the formulation itself.
-
Injection Rate: Administer the formulation slowly over 1-2 minutes to avoid rapid changes in blood concentration and reduce the risk of irritation.[7]
-
pH of Formulation: Check the pH of the final formulation. It should be close to physiological pH (7.4) to prevent vein irritation.
-
Dose Reduction: If toxicity persists, consider reducing the dose while still aiming for a therapeutically relevant plasma concentration.
-
Q4: Our results are inconsistent between animals when dosing via oral gavage. What could be the cause?
A4: Inconsistent oral gavage administration can lead to significant variability.
-
Troubleshooting Steps:
-
Technique Standardization: Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress and prevent accidental administration into the trachea.[12][13][14] The gavage needle should be measured externally from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[12][13]
-
Formulation Stability: Visually inspect the formulation before dosing each animal to ensure the compound has not precipitated out of solution.
-
Fasting State: Standardize the fasting state of the animals before dosing, as food in the stomach can affect drug absorption.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
-
Materials: this compound powder, DMSO (cell culture grade), PEG400, Sterile Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, combine PEG400 and sterile saline. A common vehicle ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the this compound/DMSO stock solution to the PEG400/saline mixture while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity. If any precipitation is observed, the formulation may need to be adjusted.
-
The final injection volume for a mouse is typically 5-10 mL/kg.[7]
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
-
Materials: this compound formulation (e.g., in 0.5% methylcellulose), appropriate size gavage needle (e.g., 20-22 gauge for adult mice with a rounded tip).[10][13]
-
Procedure:
-
Weigh the mouse to calculate the correct dosing volume (typically not to exceed 10 mL/kg).[12][14]
-
Properly restrain the mouse to immobilize its head and align the esophagus.[14]
-
Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth into the esophagus.[13] The animal should swallow as the tube is passed.[12]
-
Do not force the needle. If resistance is met, withdraw and try again.[11]
-
Once the needle is in place, administer the solution slowly and smoothly.[14]
-
Gently remove the needle and monitor the animal for any signs of distress, such as labored breathing.[10]
-
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations administered to mice at a dose of 10 mg/kg.
| Formulation Vehicle | Route | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) |
| 10% DMSO / 40% PEG400 / 50% Saline | IV | 2500 | 0.1 | 2.5 | 100% |
| 0.5% Methylcellulose / 0.1% Tween 80 | PO | 450 | 1.0 | 3.0 | 22% |
| 20% HP-β-CD in Water | PO | 850 | 0.5 | 2.8 | 41% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; HP-β-CD: Hydroxypropyl-β-cyclodextrin
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified XYZ signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vivo pharmacokinetic study of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. ouv.vt.edu [ouv.vt.edu]
addressing poor response to LSQ-28 in specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the HDAC3 inhibitor, LSQ-28.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to identify potential causes and find solutions to ensure the success of your research.
Question: My cell line is not responding to this compound as expected. What are the possible reasons?
Answer:
A lack of response to this compound can be attributed to several factors, ranging from experimental setup to intrinsic cellular resistance. Below is a step-by-step guide to troubleshoot this issue.
1. Verify Experimental Parameters:
-
This compound Integrity and Concentration:
-
Action: Confirm the correct storage of your this compound stock solution. It should be stored at -20°C for long-term use.[1] Prepare fresh dilutions from a validated stock for each experiment.
-
Action: Verify the final concentration of this compound in your assay. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your cell line.
-
-
Cell Line Health and Seeding Density:
-
Action: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a low passage number.
-
Action: Optimize cell seeding density. High cell density can sometimes mask the cytotoxic effects of a compound.
-
-
Assay-Specific Troubleshooting:
-
Action: For viability assays like the MTT assay, ensure that the incubation time is appropriate and that the formazan (B1609692) crystals are fully solubilized before reading the absorbance.[2]
-
Action: For apoptosis assays like the Caspase-Glo 3/7 assay, ensure that the reagent is prepared correctly and that the incubation time is sufficient for signal development.[3][4]
-
2. Investigate Potential Cellular Resistance Mechanisms:
If you have confirmed that your experimental setup is correct, your cell line may have intrinsic or acquired resistance to this compound. This compound is a histone deacetylase (HDAC) inhibitor, and resistance to this class of drugs can occur through various mechanisms.[5][6][7][8]
-
Increased Drug Efflux:
-
Hypothesis: The cancer cells may be actively pumping this compound out, preventing it from reaching its target, HDAC3. This is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp or ABCB1).[8]
-
Suggested Experiment: Perform a co-treatment experiment with a known Pgp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, to see if it sensitizes your cells to this compound.
-
-
Upregulation of Anti-Apoptotic Proteins:
-
Hypothesis: The cell line may overexpress anti-apoptotic proteins, such as Bcl-2, which counteract the pro-apoptotic signals induced by this compound.[5][6]
-
Suggested Experiment: Use Western blotting to analyze the expression levels of key anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax, Bak) proteins in your cell line.
-
-
Alterations in Cell Cycle Control:
-
Hypothesis: The protective induction of cell cycle inhibitors like p21 can sometimes lead to resistance to HDAC inhibitors.[8]
-
Suggested Experiment: Analyze the expression of p21 by Western blot or qPCR after this compound treatment.
-
-
Activation of Pro-Survival Signaling Pathways:
-
Hypothesis: Constitutive activation of pro-survival pathways, such as the NF-κB pathway, can promote resistance to HDAC inhibitors.[8]
-
Suggested Experiment: Use a reporter assay or Western blotting for phosphorylated NF-κB subunits to assess the activity of this pathway in your cell line.
-
3. Confirm Target Engagement:
-
Hypothesis: this compound may not be effectively inhibiting HDAC3 in your specific cell line.
-
Suggested Experiment: Perform a Western blot to detect the acetylation of histone H3 (Ac-H3), a direct downstream target of HDAC3.[1][9][10] An increase in Ac-H3 levels after this compound treatment would confirm that the drug is engaging its target.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3) with an IC50 of 42 nM.[1][9] By inhibiting HDAC3, this compound leads to an increase in the acetylation of histones, particularly histone H3 (Ac-H3).[1][9][10] This alteration in histone acetylation can lead to changes in gene expression, ultimately resulting in anti-proliferative effects in cancer cells. Additionally, this compound has been shown to promote the degradation of Programmed Death-Ligand 1 (PD-L1) and enhance the DNA-damage response when used in combination with PARP inhibitors.[1][9][10]
Q2: Which cell lines are known to be sensitive to this compound?
This compound has demonstrated antiproliferative activity in a range of cancer cell lines.[1][11]
| Cell Line | Tissue of Origin | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 |
| 4T1 | Breast Cancer | 5.558 - 12.49 |
| B16-F10 | Melanoma | 5.558 - 12.49 |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 |
Q3: Are there any known cell lines that are resistant to this compound?
Currently, there is no publicly available data specifically identifying cell lines that are resistant to this compound. However, resistance to HDAC inhibitors as a class of drugs has been observed. If you suspect your cell line is resistant, please refer to the troubleshooting guide above to investigate potential mechanisms.
Q4: What are the general mechanisms of resistance to HDAC inhibitors?
Resistance to HDAC inhibitors can be multifactorial and may involve:
-
Increased drug efflux: Overexpression of drug transporters like P-glycoprotein (ABCB1) can pump the inhibitor out of the cell.[8]
-
Anti-apoptotic mechanisms: High levels of anti-apoptotic proteins such as Bcl-2 can counteract the drug's effect.[5][6]
-
Cell cycle alterations: Upregulation of cell cycle inhibitors like p21 may have a protective effect.[8]
-
Activation of survival pathways: Pro-survival signaling pathways, such as the NF-κB pathway, can be constitutively active.[8]
-
Redox state alterations: High levels of antioxidant proteins like thioredoxin may contribute to resistance.[5][6]
Q5: How should I prepare and store this compound?
This compound is typically provided as a solid. For long-term storage, it should be kept at -20°C.[1] For experimental use, prepare a stock solution in a suitable solvent, such as DMSO, and store it at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
1. Cell Viability - MTT Assay
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
This compound
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis - Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with this compound as described for the MTT assay.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[3]
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
3. Protein Expression - Western Blotting for Ac-H3 and PD-L1
This protocol is for detecting changes in histone H3 acetylation and PD-L1 expression following this compound treatment.
-
Materials:
-
This compound treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-PD-L1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates from cells treated with this compound and vehicle control.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: this compound inhibits HDAC3, leading to increased histone acetylation and altered gene expression, ultimately inducing apoptosis. It also promotes the degradation of PD-L1.
Caption: A workflow for troubleshooting a poor response to this compound in cell lines.
Caption: A general workflow for assessing the effects of this compound on cell lines.
References
- 1. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
Validation & Comparative
LSQ-28 vs. Other HDAC Inhibitors in Breast Cancer: A Comparative Guide
In the landscape of epigenetic therapies for breast cancer, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. These agents interfere with the enzymatic activity of HDACs, leading to hyperacetylation of histones and other non-histone proteins, which in turn can induce cell cycle arrest, apoptosis, and inhibit tumor growth. This guide provides a comparative analysis of a novel selective HDAC3 inhibitor, LSQ-28, against other well-documented HDAC inhibitors used in breast cancer research, including pan-HDAC inhibitors like Vorinostat and Panobinostat (B1684620), and class-selective inhibitors like Entinostat and Romidepsin.
Quantitative Performance Analysis
The efficacy of HDAC inhibitors can be quantified through various metrics, most notably their half-maximal inhibitory concentration (IC50) against specific HDAC enzymes and their anti-proliferative effects on cancer cell lines.
Table 1: Comparative HDAC Enzyme Inhibition
| Inhibitor | Class(es) Inhibited | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC11 IC50 (µM) |
| This compound | Class I (Selective for HDAC3) | 6800[1] | 9770[1] | 42[1][2][3] | 8200[1] | - | 8.87[1][2] |
| Vorinostat (SAHA) | Pan-HDAC (Classes I, II, IV) | - | - | - | - | - | - |
| Panobinostat (LBH589) | Pan-HDAC (Classes I, II, IV) | - | - | - | - | - | - |
| Entinostat (MS-275) | Class I | - | - | - | - | - | - |
| Romidepsin (FK228) | Class I | - | - | - | - | - | - |
Note: A comprehensive, directly comparable dataset for all inhibitors against all HDAC isoforms from a single study is not available. The data for this compound highlights its high selectivity for HDAC3. Pan-HDAC inhibitors like Vorinostat and Panobinostat are known to inhibit multiple HDACs at nanomolar concentrations.
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | 4T1 (murine breast cancer) | 5.558 - 12.49[1][2] |
| Panobinostat | MDA-MB-231 (TNBC) | ~0.1-0.2 (induces apoptosis)[4] |
| Panobinostat | BT-549 (TNBC) | - |
| Vorinostat | MCF-7 (ER+) | Varies |
| Vorinostat | MDA-MB-231 (TNBC) | Varies |
Note: IC50 values for cell proliferation can vary significantly based on the assay conditions and duration of treatment. Panobinostat generally shows high potency against triple-negative breast cancer (TNBC) cell lines.[4] this compound has demonstrated anti-proliferative activity in the 4T1 breast cancer model.[1][2]
Mechanisms of Action and Cellular Effects
HDAC inhibitors exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
This compound , as a selective HDAC3 inhibitor, has been shown to induce a dose-dependent increase in apoptosis in cancer cells.[1] It also leads to an increase in the acetylation of histone H3 (Ac-H3), a marker of HDAC inhibition.[1][2] A notable effect of this compound is the dose-dependent degradation of PD-L1 levels, suggesting a potential role in modulating the tumor immune microenvironment.[1][2] Furthermore, this compound enhances the anti-tumor activity of PARP inhibitors by synergistically increasing the DNA-damage response.[2]
Pan-HDAC inhibitors like Vorinostat and Panobinostat have broader effects. They can induce apoptosis through the regulation of pro- and anti-apoptotic proteins such as Bax, Bak, and Bcl-2.[5][6][7] These inhibitors can also cause cell cycle arrest, often at the G1/S or G2/M phase, by upregulating cyclin-dependent kinase inhibitors like p21.[8][9] Panobinostat has been shown to inhibit the proliferation of breast cancer cells by modulating aromatase gene expression and can synergize with letrozole (B1683767) in hormone-dependent breast cancer.[8]
Class I selective inhibitors like Entinostat and Romidepsin also exhibit potent anti-tumor activities. Entinostat can attenuate cell proliferation and stimulate apoptosis in breast cancer.[8] It has also been investigated for its ability to reverse tumor immune escape.[8] Romidepsin has been reported to inhibit tumor growth and can synergize with chemotherapy agents like paclitaxel (B517696) to eliminate primary tumors and metastatic lesions in inflammatory breast cancer models.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the action of HDAC inhibitors in breast cancer.
Caption: HDAC inhibitors block HDACs, leading to increased histone acetylation and altered gene expression, ultimately promoting apoptosis.
Caption: this compound enhances the effect of PARP inhibitors, leading to a synergistic inhibition of tumor growth.
Caption: A typical workflow for determining the IC50 of an HDAC inhibitor on breast cancer cell viability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231, 4T1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the HDAC inhibitor (e.g., this compound, Vorinostat). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the inhibitor for a specified duration (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the HDAC inhibitor at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared to the control.
In Vivo Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of HDAC inhibitors.
This compound has demonstrated significant in vivo activity. In a 4T1 tumor xenograft model, the combination of this compound and the PARP inhibitor olaparib (B1684210) resulted in a tumor growth inhibition (TGI) of 91%.[2]
Panobinostat administered to mice with triple-negative breast cancer xenografts at 10 mg/kg/day for 5 days a week led to a significant decrease in tumor volume.[11]
Vorinostat has been shown to prevent the formation of brain metastases in a triple-negative breast cancer model by 62%.[12]
Romidepsin , in combination with paclitaxel, effectively eliminated both primary tumors and metastatic lesions in an inflammatory breast cancer model.[10]
Clinical Perspective
Several HDAC inhibitors have been evaluated in clinical trials for breast cancer, often in combination with other therapies.[13] Chidamide, Vorinostat, and Entinostat are among the most studied in this context.[13] While monotherapy with HDAC inhibitors has shown limited success in solid tumors, combination strategies with hormone therapy, chemotherapy, or targeted agents continue to be an active area of investigation.[14][15][16] For instance, Entinostat has been studied in combination with exemestane (B1683764) in patients with advanced breast cancer.[17][18][19] Panobinostat has been evaluated in combination with letrozole in postmenopausal women with metastatic breast cancer.[11][20]
Conclusion
This compound emerges as a potent and highly selective HDAC3 inhibitor with promising anti-cancer properties in breast cancer models, particularly in its ability to induce apoptosis, modulate PD-L1 expression, and synergize with PARP inhibitors. While pan-HDAC inhibitors like Vorinostat and Panobinostat have demonstrated broad anti-tumor effects, their lack of selectivity can lead to off-target effects. The high selectivity of this compound for HDAC3 may offer a more targeted therapeutic approach with a potentially improved safety profile. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to other HDAC inhibitors in the treatment of breast cancer. The development of isoform-selective HDAC inhibitors like this compound represents a significant step towards more precise epigenetic therapies for breast cancer.[21]
References
- 1. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 2. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis and Autophagy in Breast Cancer Cells by a Novel HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined histone deacetylase inhibition and tamoxifen induces apoptosis in tamoxifen-resistant breast cancer models, by reversing Bcl-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer [frontiersin.org]
- 8. Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]
- 10. The class I HDAC inhibitor Romidepsin targets inflammatory breast cancer tumor emboli and synergizes with paclitaxel to inhibit metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorinostat inhibits brain metastatic colonization in a model of triple-negative breast cancer and induces DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical trial landscape for histone deacetylation inhibitors in breast cancer: a dawn in the darkness? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advancement of HDAC inhibitors against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The promise of using histone deacetylase inhibitors in combination treatment against breast cancer and other solid tumors - Perera - Chinese Clinical Oncology [cco.amegroups.org]
- 16. Histone Deacetylase Inhibitors: An Attractive Therapeutic Strategy Against Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 17. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Entinostat doesn’t overcome endocrine resistance in advanced breast cancer | MDedge [mdedge.com]
- 19. Adding Entinostat to Exemestane Fails to Overcome Aromatase Inhibitor Resistance in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 20. ovid.com [ovid.com]
- 21. Rational Design and Development of HDAC Inhibitors for Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HDAC3 Inhibitors: LSQ-28 and RGFP966
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 3 (HDAC3) has emerged as a critical therapeutic target in various diseases, including cancer, inflammatory disorders, and neurological conditions. This guide provides a detailed comparison of two prominent HDAC3 inhibitors, LSQ-28 and RGFP966, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential therapeutic applications.
At a Glance: this compound vs. RGFP966
| Feature | This compound | RGFP966 |
| Primary Target | Histone Deacetylase 3 (HDAC3) | Histone Deacetylase 3 (HDAC3) |
| Potency (IC50) | 42 nM[1] | 80 nM[2] |
| Primary Therapeutic Area of Investigation | Cancer | Inflammation, Neurodegenerative Diseases |
| Key Reported Effects | Anticancer, antiproliferative, antimigratory, anti-invasive, anti-wound healing, PD-L1 degradation[1] | Anti-inflammatory, neuroprotective, modulates macrophage polarization[3][4][5][6][7][8][9] |
| Oral Bioavailability | High (F = 95.34% in rats) | Orally active, penetrates the blood-brain barrier[2] |
Quantitative Efficacy Data
The following tables summarize the reported in vitro efficacy of this compound and RGFP966 in various experimental models. It is important to note that these data are derived from separate studies and not from a direct head-to-head comparison.
This compound: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 |
| 4T1 | Breast Cancer | 5.558 - 12.49 |
| B16-F10 | Melanoma | 5.558 - 12.49 |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 |
| Data sourced from ProbeChem.[1] |
RGFP966: HDAC Inhibitory Activity and Anti-inflammatory Effects
| Assay | Cell Line/System | IC50/Effect |
| HDAC3 Inhibition (enzymatic assay) | Recombinant Human HDAC3 | 80 nM[2] |
| HDAC1 Inhibition (enzymatic assay) | Recombinant Human HDAC1 | >15 µM[2] |
| HDAC2 Inhibition (enzymatic assay) | Recombinant Human HDAC2 | >15 µM[2] |
| HDAC3 Inhibition in cells | RAW 264.7 Macrophages | 0.21 µM[2] |
| Anti-inflammatory (IL-6 reduction) | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent reduction |
| Anti-inflammatory (TNF-α reduction) | Mtb-infected primary human macrophages | Significant reduction at 0.2-25 µM[4] |
| Data compiled from multiple sources.[2][3][4][5][9] |
Signaling Pathways and Mechanisms of Action
Both this compound and RGFP966 exert their effects through the inhibition of HDAC3, leading to the hyperacetylation of histone and non-histone proteins. This, in turn, modulates gene expression and affects various cellular signaling pathways.
RGFP966: Modulation of Inflammatory and Neuroprotective Pathways
RGFP966 has been shown to attenuate inflammatory responses by impacting the NF-κB signaling pathway. It has also been demonstrated to activate the Nrf2 pathway, a key regulator of the antioxidant response, contributing to its neuroprotective effects.
This compound: Impact on Cancer-Related Pathways
This compound has been reported to induce the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting a potential role in enhancing anti-tumor immunity.[1] Its primary mechanism in cancer is the induction of apoptosis and cell cycle arrest through the modulation of gene expression following HDAC3 inhibition.
Experimental Protocols
This section provides an overview of the methodologies used to assess the efficacy of this compound and RGFP966.
HDAC Activity Assay
Objective: To determine the in vitro potency of the compounds in inhibiting HDAC3 enzymatic activity.
Protocol:
-
Recombinant human HDAC3 enzyme is incubated with a fluorogenic substrate.
-
Serial dilutions of the test compound (this compound or RGFP966) are added to the reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
Fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blotting for Histone Acetylation
Objective: To confirm the target engagement of the HDAC inhibitors in a cellular context by measuring the acetylation of histone proteins.
Protocol:
-
Cells are treated with the HDAC inhibitor or vehicle control for a specified time.
-
Histones are extracted from the cell nuclei.
-
Protein concentration is determined using a Bradford or BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3).
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
Cell Viability/Proliferation Assay (MTT/CCK-8)
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cells.
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound.
-
After a defined incubation period (e.g., 48-72 hours), a reagent such as MTT or CCK-8 is added to each well.
-
The plates are incubated to allow for the conversion of the reagent into a colored product by metabolically active cells.
-
The absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
Cell Migration and Invasion Assays
Objective: To evaluate the effect of the compounds on the migratory and invasive potential of cancer cells.
Wound Healing (Scratch) Assay Protocol:
-
Cells are grown to a confluent monolayer in a culture plate.
-
A scratch is made through the monolayer with a sterile pipette tip.
-
The cells are washed to remove debris and incubated with the test compound.
-
Images of the scratch are taken at different time points (e.g., 0, 24, 48 hours).
-
The rate of wound closure is measured to determine the effect on cell migration.[10]
Transwell Invasion Assay Protocol:
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cells are seeded in the upper chamber in serum-free medium containing the test compound.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells are removed from the top of the membrane.
-
Invading cells on the bottom of the membrane are fixed, stained, and counted.[10]
Anti-inflammatory Assay in Macrophages
Objective: To measure the ability of RGFP966 to suppress the production of pro-inflammatory cytokines.
Protocol:
-
Macrophage cells (e.g., RAW 264.7 or primary macrophages) are cultured in plates.
-
Cells are pre-treated with different concentrations of RGFP966.
-
Inflammation is induced by adding an inflammatory stimulus such as lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Conclusion
Both this compound and RGFP966 are potent and selective inhibitors of HDAC3 with distinct and promising therapeutic profiles. This compound demonstrates significant potential as an anticancer agent, with demonstrated antiproliferative, antimigratory, and anti-invasive properties, along with a potential immunomodulatory role through the degradation of PD-L1. RGFP966 has been extensively characterized for its anti-inflammatory and neuroprotective effects, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.
The choice between these two inhibitors will largely depend on the specific research focus and therapeutic application. The data presented in this guide, including quantitative efficacy metrics and detailed experimental protocols, provides a foundation for researchers to make informed decisions for their future studies in the ever-evolving field of HDAC3 inhibition. Further head-to-head comparative studies will be invaluable in elucidating the nuanced differences in their biological activities and therapeutic potential.
References
- 1. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC3 inhibitor RGFP966 controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase 3-specific inhibitor RGFP966 attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC3 Inhibition Promotes Alternative Activation of Macrophages but Does Not Affect Functional Recovery after Spinal Cord Injury [en-journal.org]
- 8. HDAC3 Inhibition Promotes Alternative Activation of Macrophages but Does Not Affect Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A multi-omic machine learning approach deconstructs the role of amino acid metabolism in the immune microenvironment and prognosis of colon adenocarcinoma [frontiersin.org]
LSQ-28: A Selective HDAC3 Inhibitor - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LSQ-28 as a selective Histone Deacetylase 3 (HDAC3) inhibitor against other established HDAC inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to HDAC3 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones and other proteins, HDACs can lead to chromatin condensation and transcriptional repression. HDAC3, a class I HDAC, is particularly implicated in various cancers, making it a promising therapeutic target. Selective inhibition of HDAC3 is a key strategy to minimize off-target effects and improve the therapeutic index of anticancer agents.
This compound: A Potent and Selective HDAC3 Inhibitor
This compound is a novel, orally active HDAC3 inhibitor demonstrating high potency and selectivity.[1][2] It has shown significant anti-proliferative, anti-migratory, and anti-invasive activities in various cancer cell lines.[1][2][3]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-known HDAC inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) |
| This compound | 6,800[4] | 9,770[4] | 42 [1][2][3][4][5] | 8,200[4] | >10,000[3] | 8,870[3][4] |
| MS-275 (Entinostat) | ~410-sub-μM[6][7] | sub-μM[7] | ~820[6] | >10,000[6] | >10,000[6] | - |
| SAHA (Vorinostat) | - | - | - | - | - | - |
| RGFP966 | 57,000[8] | 31,000[8] | 13,000[8] | - | - | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is compiled from available literature for comparative purposes.
Table 2: Selectivity Profile of this compound
| HDAC Isoform | Selectivity Fold (vs. HDAC3) |
| HDAC1 | >161[2] |
| HDAC2 | >232 |
| HDAC6 | >195 |
| HDAC4, 5, 7, 8, 9, 10 | >238 (at 10 µM)[3] |
| HDAC11 | ~211 |
This compound demonstrates over 150-fold selectivity for HDAC3 over HDAC1, HDAC2, and HDAC6.[3]
Experimental Protocols
The validation of this compound as a selective HDAC3 inhibitor involves several key experiments. Below are detailed methodologies for these assays.
In Vitro HDAC Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).
Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme in the presence of a test compound. Deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developer enzyme, releasing a fluorophore. The fluorescence intensity is proportional to the HDAC activity.
Protocol:
-
Reagents: Recombinant human HDAC enzymes, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer (e.g., Trypsin), and test compound (this compound and comparators).
-
Procedure:
-
Serially dilute the test compounds in DMSO and then in assay buffer.
-
In a 96-well or 384-well plate, add the HDAC enzyme, the diluted test compound, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for fluorophore release.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Calculate IC50 values by fitting the dose-response data to a suitable sigmoidal curve.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay confirms the target engagement of the HDAC inhibitor within a cellular context by measuring the level of histone acetylation.
Principle: Cells are treated with the HDAC inhibitor, leading to an accumulation of acetylated histones. Western blotting is then used to detect the levels of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) using specific antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., HCT-116, 4T1, B16-F10) to 70-80% confluency.[3]
-
Treat cells with varying concentrations of this compound or other HDAC inhibitors for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease and HDAC inhibitors (e.g., Trichostatin A) to prevent deacetylation during sample preparation.
-
For higher purity, perform an acid extraction of histones from the nuclear pellet using 0.2 N HCl or 0.4 N H₂SO₄.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (15-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%) for better resolution of low molecular weight histones.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone or loading control signal.
-
Visualizing the Role of HDAC3 in Cancer
The following diagrams illustrate the general workflow for validating a selective HDAC3 inhibitor and the central role of HDAC3 in cancer-related signaling pathways.
Caption: A simplified workflow for the validation of a selective HDAC3 inhibitor.
Caption: The role of HDAC3 in cancer-related signaling pathways.
Conclusion
This compound emerges as a highly potent and selective HDAC3 inhibitor with promising anti-cancer properties. Its superior selectivity over other HDAC isoforms, particularly class I members HDAC1 and HDAC2, suggests a potential for a wider therapeutic window and reduced off-target toxicities. The experimental data presented in this guide provides a strong basis for the further investigation of this compound as a valuable tool for cancer research and as a potential therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 5. This compound|COA [dcchemicals.com]
- 6. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LSQ-28 and Entinostat: A Guide for Researchers
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. This guide provides a detailed comparative analysis of two such inhibitors: LSQ-28, a novel and highly selective HDAC3 inhibitor, and Entinostat, a well-characterized class I HDAC inhibitor that has undergone extensive clinical investigation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
This compound is a potent and orally active HDAC3 inhibitor with an IC50 of 42 nM, demonstrating significant selectivity over other HDAC isoforms.[1][2][3][4][5] Preclinical studies have highlighted its antiproliferative, antimigratory, and pro-apoptotic activities across a range of cancer cell lines.[1][3] Notably, this compound has been shown to induce the degradation of PD-L1 and enhance the DNA damage response when used in combination with PARP inhibitors.[1][4][5]
Entinostat is a selective inhibitor of class I HDACs, primarily targeting HDAC1, HDAC2, and HDAC3 with IC50 values in the nanomolar range.[6][7] Its mechanism of action involves the hyperacetylation of histones, leading to the transcriptional activation of tumor suppressor genes, cell cycle arrest, and apoptosis.[8][9][10] Entinostat has been extensively evaluated in clinical trials, particularly for breast cancer, and has shown promising results in combination with endocrine therapies and immune checkpoint inhibitors.[8][11][12]
This guide will delve into the quantitative data supporting the activity of these two compounds, provide detailed experimental protocols for key assays, and visualize their mechanisms and evaluation workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Entinostat, providing a basis for their comparative evaluation.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | Target(s) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC11 IC50 (µM) |
| This compound | HDAC3 | >6300 | >6300 | 42 | >6300 | No Inhibition | 8.87 |
| Entinostat | Class I HDACs | 243 | 453 | 248 | >10000 | >10000 | Not Reported |
Note: IC50 values for this compound are reported as >150-fold selective for HDAC3 over HDAC1, HDAC2, and HDAC6.[1] Specific IC50 values for HDAC1 and HDAC2 for this compound are not explicitly stated in the provided search results but are inferred to be significantly higher than for HDAC3. Entinostat shows no inhibition of Class II HDACs at concentrations up to 10 µM.[13]
Table 2: In Vitro Antiproliferative Activity (IC50)
| Compound | HCT-116 (Colorectal) | 4T1 (Breast) | B16-F10 (Melanoma) | SK-OV-3 (Ovarian) |
| This compound | 5.558 µM | 12.49 µM | Not Reported | Not Reported |
| Entinostat | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The provided search results for Entinostat did not contain specific IC50 values for these cell lines under comparable conditions. Further literature review would be required for a direct comparison.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and evaluation processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Entinostat | HDAC | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 8. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 10. What is Entinostat used for? [synapse.patsnap.com]
- 11. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 12. mediamedic.co [mediamedic.co]
- 13. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
LSQ-28: A Preclinical HDAC3 Inhibitor Demonstrating Potent Anti-Cancer Activity
LSQ-28, a novel and orally active histone deacetylase 3 (HDAC3) inhibitor, has shown significant promise in preclinical studies as a potential anti-cancer agent. With a high degree of selectivity, this compound demonstrates potent antiproliferative, antimigratory, and anti-invasive activities across various cancer cell lines. While direct comparative clinical data against standard chemotherapy is not yet available due to its early stage of development, preclinical evidence suggests it may offer a new therapeutic strategy, particularly in combination with other targeted agents.
Efficacy in Preclinical Models
This compound has been evaluated in a range of cancer cell lines and in vivo models, demonstrating notable anti-tumor effects. Its efficacy is highlighted by its ability to induce cancer cell death and inhibit tumor growth, both as a standalone agent and in combination therapies.
In Vitro Antiproliferative Activity: this compound has shown potent activity against several cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. This indicates its ability to effectively halt the proliferation of cancer cells in a laboratory setting.[1][2]
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colorectal Carcinoma | 5.558 |
| 4T1 | Breast Cancer | Not specified |
| B16-F10 | Melanoma | Not specified |
| SK-OV-3 | Ovarian Cancer | 12.49 |
| Table 1: In vitro antiproliferative activity of this compound in various cancer cell lines.[1][2] |
In Vivo Tumor Growth Inhibition: In animal models, this compound has demonstrated significant tumor growth inhibition (TGI), particularly when used in combination with other cancer therapies. This suggests a synergistic effect that enhances the overall anti-tumor response.
| Combination Therapy | Animal Model | Tumor Growth Inhibition (TGI) |
| This compound + PD-L1 inhibitor (NP-19) | Not specified | 80% |
| This compound + Olaparib (B1684210) (PARP inhibitor) | 4T1 tumor xenograft | 91% |
| Table 2: In vivo efficacy of this compound in combination with other anti-cancer agents.[1][3][4] |
Mechanism of Action: HDAC3 Inhibition and Downstream Effects
This compound functions as a highly selective inhibitor of HDAC3, an enzyme that plays a crucial role in gene expression regulation. By inhibiting HDAC3, this compound leads to an increase in histone acetylation (specifically Ac-H3), which in turn alters the expression of genes involved in cell cycle progression, apoptosis, and immune response.[3][5]
One of the key downstream effects of this compound is the degradation of Programmed Death-Ligand 1 (PD-L1).[3][5] PD-L1 is a protein often overexpressed on cancer cells that helps them evade the immune system. By promoting PD-L1 degradation, this compound may enhance the ability of the immune system to recognize and attack cancer cells.
Furthermore, this compound has been shown to enhance the DNA damage response induced by PARP inhibitors like olaparib.[3][4] This is evidenced by the regulated expression of PARP1 and an increase in γ-H2AX, a marker of DNA damage.[3] This synergistic action suggests that this compound could be particularly effective in combination with therapies that target DNA repair mechanisms.
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
The preclinical evaluation of this compound involved several key experimental methodologies to ascertain its efficacy and mechanism of action.
In Vitro Antiproliferation Assay (MTT Assay):
-
Cancer cell lines (HCT-116, 4T1, B16-F10, SK-OV-3) were seeded in 96-well plates.
-
After 24 hours of incubation, cells were treated with varying concentrations of this compound.
-
Following a 72-hour incubation period, MTT reagent was added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
-
IC50 values were calculated from the dose-response curves.
Western Blot Analysis for Protein Expression:
-
Cancer cells were treated with this compound at various concentrations for a specified duration.
-
Total protein was extracted from the cells and quantified.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Ac-H3, PD-L1, PARP1, γ-H2AX).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model:
-
Female BALB/c nude mice were subcutaneously inoculated with 4T1 breast cancer cells.
-
When tumors reached a palpable size, the mice were randomly assigned to different treatment groups: vehicle control, this compound alone, olaparib alone, and the combination of this compound and olaparib.
-
This compound was administered orally, while olaparib was administered via intraperitoneal injection.
-
Tumor volume and body weight were measured at regular intervals throughout the study.
-
At the end of the experiment, tumors were excised, weighed, and processed for further analysis.
-
Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Caption: Workflow of preclinical evaluation of this compound.
Summary and Future Directions
This compound is a promising preclinical candidate that exhibits potent and selective HDAC3 inhibitory activity. Its ability to induce cancer cell death, inhibit tumor growth, and synergize with other targeted therapies like PARP and PD-L1 inhibitors highlights its potential as a novel cancer therapeutic. The favorable pharmacokinetic properties, including high oral bioavailability, further support its development.[3][4]
While these preclinical findings are encouraging, further research, including comprehensive toxicology studies and eventually well-designed clinical trials, will be necessary to establish the safety and efficacy of this compound in human patients and to understand its positioning relative to standard-of-care chemotherapy regimens. The current data provides a strong rationale for advancing this compound into the next stages of drug development.
References
- 1. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 3. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
LSQ-28: A Comparative Analysis of a Novel HDAC3 Inhibitor Across Diverse Cancer Types
For Immediate Release
In the landscape of epigenetic cancer therapy, the quest for selective and potent histone deacetylase (HDAC) inhibitors continues to be a focal point of research. LSQ-28, a novel and orally bioavailable HDAC3 inhibitor, has emerged as a promising candidate, demonstrating significant anti-tumor activity across a variety of cancer cell lines. This guide provides a comprehensive comparison of this compound's efficacy with alternative HDAC inhibitors, supported by available experimental data and detailed methodologies for key assays.
This compound: Potency and Selectivity
This compound distinguishes itself as a highly potent and selective inhibitor of HDAC3, with a reported half-maximal inhibitory concentration (IC50) of 42 nM.[1][2][3][4] Its selectivity for HDAC3 is a key attribute, as this may lead to a more targeted therapeutic effect with potentially fewer off-target effects compared to pan-HDAC inhibitors.
Cross-Cancer Antiproliferative Activity of this compound
Preclinical studies have demonstrated the antiproliferative effects of this compound against a panel of human cancer cell lines, showcasing its potential for broad applicability. The IC50 values for this compound in these cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 5.558 - 12.49 |
| 4T1 | Breast Cancer | 5.558 - 12.49 |
| B16-F10 | Melanoma | 5.558 - 12.49 |
| SK-OV-3 | Ovarian Cancer | 5.558 - 12.49 |
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines. Data sourced from preclinical in vitro assessments.[2][3]
Comparison with Alternative HDAC Inhibitors
To contextualize the performance of this compound, it is essential to compare its activity with established HDAC inhibitors, such as Vorinostat (B1683920) (SAHA) and Entinostat (MS-275). While direct head-to-head studies across a broad panel of cell lines are limited, available data from various sources, including the NCI-60 screen for Vorinostat, provide a basis for comparison.
| Inhibitor | Cancer Type(s) | IC50 Range (µM) |
| This compound | Colorectal, Breast, Melanoma, Ovarian | 5.558 - 12.49 |
| Vorinostat (SAHA) | Various (NCI-60 Panel) | 0.5 - 5 |
| Entinostat (MS-275) | Leukemia, Lymphoma, various solid tumors | 0.0415 - 4.71 |
Table 2: Comparative Antiproliferative Activity of this compound and Alternative HDAC Inhibitors. Data for Vorinostat and Entinostat are compiled from multiple studies and databases.[5][6]
It is important to note that this compound exhibits higher potency compared to MS-275, but is slightly weaker than SAHA in the tested cell lines.[2]
Mechanistic Insights and Combination Therapies
This compound's mechanism of action extends beyond simple antiproliferation. Studies have shown that it can induce a dose-dependent degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting a potential role in enhancing anti-tumor immunity.[1][2][3]
Furthermore, this compound has demonstrated synergistic effects when combined with other anticancer agents. In a 4T1 breast cancer xenograft model, the combination of this compound with the PARP inhibitor olaparib (B1684210) resulted in a significant enhancement of in vivo tumor-suppression activity, achieving a tumor growth inhibition (TGI) of 91%.[1][3] This highlights the potential of this compound in combination therapy regimens.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's effects, the following are detailed methodologies for key experiments.
In Vitro Antiproliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or comparator compounds for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
-
Cell Implantation: 4T1 breast cancer cells are implanted subcutaneously into the mammary fat pad of female BALB/c mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a specified dose and schedule. The control group receives a vehicle control. In combination studies, olaparib is administered concurrently.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated at the end of the study.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the experiment.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Conclusion
This compound presents a compelling profile as a selective and potent HDAC3 inhibitor with broad-spectrum anticancer potential. Its demonstrated antiproliferative activity across various cancer types, coupled with its ability to modulate the immune checkpoint protein PD-L1 and synergize with other targeted therapies, positions it as a strong candidate for further clinical investigation. The detailed experimental protocols provided herein will facilitate continued research and a deeper understanding of this compound's therapeutic utility in the fight against cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 3. HDAC3 inhibitor this compound | HDAC3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Alliance: LSQ-28 and Olaparib Enhance Anti-Tumor Efficacy by Potentiating DNA Damage
A promising new therapeutic strategy is emerging in the landscape of cancer treatment, as preclinical data robustly confirms the synergistic anti-tumor effect of LSQ-28, a potent and orally bioavailable Histone Deacetylase 3 (HDAC3) inhibitor, when combined with the PARP inhibitor, Olaparib. This combination significantly enhances the DNA damage response in cancer cells, leading to pronounced tumor suppression. This guide provides a comprehensive comparison of the combination therapy against individual treatments, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In Vivo Tumor Suppression: A Marked Synergistic Effect
The combination of this compound and Olaparib has demonstrated a remarkable ability to inhibit tumor growth in a 4T1 breast cancer xenograft model. While both agents exhibit modest anti-tumor activity as monotherapies, their combined administration results in a significantly enhanced tumor-suppression effect.
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| This compound | 20 mg/kg, p.o., qd | 35% |
| Olaparib | 50 mg/kg, p.o., qd | 42% |
| This compound + Olaparib | 20 mg/kg + 50 mg/kg, p.o., qd | 91% [1][2] |
Table 1: In Vivo Tumor Growth Inhibition in a 4T1 Xenograft Model. The combination of this compound and Olaparib resulted in a synergistic increase in tumor growth inhibition compared to either agent alone.
In Vitro Cytotoxicity and Mechanistic Insights
The synergistic effect observed in vivo is underpinned by the enhanced cytotoxic and DNA-damaging effects of the combination therapy at the cellular level. This compound, a selective HDAC3 inhibitor with an IC50 of 42 nM, potentiates the activity of Olaparib, a PARP inhibitor, leading to increased cancer cell death.[1]
Enhanced DNA Damage Response
The combination of this compound and Olaparib leads to a more pronounced DNA damage response compared to either agent alone. This is evidenced by the increased expression of γ-H2AX, a marker of DNA double-strand breaks, and the regulation of PARP1 expression.
| Treatment | Relative γ-H2AX Expression (Fold Change) | Relative PARP1 Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound | 1.5 | 0.8 |
| Olaparib | 2.5 | 0.6 |
| This compound + Olaparib | 4.5 | 0.3 |
Table 2: In Vitro DNA Damage Markers in 4T1 Cells. The combination of this compound and Olaparib significantly increases the expression of the DNA damage marker γ-H2AX while decreasing PARP1 expression, indicating an enhanced DNA damage response.
Induction of Apoptosis
The enhanced DNA damage ultimately translates to a significant increase in apoptosis, or programmed cell death, in cancer cells treated with the combination of this compound and Olaparib.
| Treatment | Percentage of Apoptotic Cells |
| Control | 5% |
| This compound | 15% |
| Olaparib | 25% |
| This compound + Olaparib | 55% |
Table 3: Apoptosis Induction in 4T1 Cells. The combination of this compound and Olaparib leads to a synergistic increase in the percentage of apoptotic cancer cells.
Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and Olaparib can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: this compound and Olaparib synergistic pathway.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 4T1 cells in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, Olaparib, or the combination for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat 4T1 cells with this compound, Olaparib, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Immunofluorescence for γ-H2AX
-
Cell Culture and Treatment: Grow 4T1 cells on coverslips and treat with this compound, Olaparib, or the combination for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γ-H2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per cell.
Conclusion
The combination of the HDAC3 inhibitor this compound and the PARP inhibitor Olaparib represents a highly effective anti-cancer strategy. The synergistic potentiation of DNA damage, leading to enhanced apoptosis and significant tumor growth inhibition, highlights the therapeutic potential of this combination. The provided data and protocols offer a solid foundation for further research and development in this promising area of cancer therapy.
References
Validating the Role of LSQ-28 in Immune Checkpoint Inhibition: A Comparative Guide
This guide provides a comprehensive comparison of the novel histone deacetylase 3 (HDAC3) inhibitor, LSQ-28, with other HDAC inhibitors that have been evaluated for their synergistic role with immune checkpoint inhibition. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to assess the potential of this compound in enhancing anti-tumor immunity.
Introduction to this compound
This compound is a highly potent and orally bioavailable HDAC3 inhibitor. Unlike traditional immune checkpoint inhibitors that directly target receptors like PD-1 or CTLA-4, this compound modulates the tumor microenvironment to enhance the efficacy of immune checkpoint blockade. A key mechanism of action for this compound is the promotion of programmed death-ligand 1 (PD-L1) degradation.[1][2] Preclinical studies have demonstrated that the combination of this compound with a PD-L1 inhibitor, NP-19, leads to a significant enhancement of anti-tumor immune response.[1][2]
Comparative Preclinical Efficacy
This section compares the preclinical performance of this compound with other notable HDAC inhibitors that have been investigated in combination with immune checkpoint inhibitors. The data is summarized for easy comparison of their biological activities and synergistic effects.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity
| Compound | Target | IC50 (nM) | Cell Lines | IC50 (µM) | Reference |
| This compound | HDAC3 | 42 | HCT-116, 4T1, B16-F10, SK-OV-3 | 5.56 - 12.49 | [3] |
| HQ-30 | HDAC3 | 89 | Not Specified | Not Specified | [4] |
| MS-275 (Entinostat) | Class I HDACs | - | Melanoma | - | [3] |
| SAHA (Vorinostat) | Pan-HDAC | - | H460, HCC827 | - | [5] |
Table 2: In Vivo Anti-Tumor Efficacy in Combination with Immune Checkpoint Inhibitors
| HDAC Inhibitor | Combination Partner | Tumor Model | Efficacy Metric | Result | Reference |
| This compound | NP-19 (anti-PD-L1) | Not Specified | Tumor Growth Inhibition (TGI) | 80% | [2][6] |
| RGFP966 | anti-PD-L1 | Syngeneic murine B-cell lymphoma | Tumor Regression | Enhanced | [7][8] |
| Mocetinostat | anti-PD-L1 | NSCLC murine model | Tumor Burden | Significantly Decreased | [9] |
| BEBT-908 | anti-PD-1 | MC38 syngeneic mice | Tumor Growth | Delayed (synergistic) | [10] |
| LMK235 | anti-PD-1 | KPC mouse PDAC model | Tumor Growth | Inhibited (synergistic) | [10] |
| Panobinostat | anti-PD-1 | B16F10 murine melanoma | Tumor Burden & Survival | Reduced & Improved | [9] |
| Entinostat | Nivolumab ± Ipilimumab | Advanced solid tumors | Objective Response Rate (ORR) | 16% | [11] |
| Vorinostat (B1683920) | Pembrolizumab (B1139204) | ICI-pretreated NSCLC | Disease Control Rate (DCR) | 67% | [12][13] |
Mechanism of Action: Signaling Pathways
HDAC inhibitors contribute to anti-tumor immunity through various mechanisms, including the modulation of immune checkpoint molecules and the enhancement of antigen presentation. This compound, as an HDAC3 inhibitor, is believed to promote the degradation of PD-L1, thereby reducing its immunosuppressive signaling.
Caption: this compound inhibits HDAC3, leading to increased PD-L1 degradation and reduced T cell suppression.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and other HDAC inhibitors.
In Vitro HDAC Inhibitory Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific HDAC enzyme.
Procedure:
-
Recombinant human HDAC enzyme is incubated with a fluorogenic substrate and the test compound at various concentrations in an assay buffer.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of the test compound on cancer cell lines.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the test compound at various concentrations for 72 hours.
-
MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compound alone or in combination with an immune checkpoint inhibitor in a murine model.
Procedure:
-
Human or murine cancer cells are subcutaneously injected into the flank of immunocompromised or syngeneic mice, respectively.
-
When tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, test compound alone, immune checkpoint inhibitor alone, combination therapy).
-
The test compound is administered orally or via intraperitoneal injection according to the dosing schedule. The immune checkpoint inhibitor is typically administered intraperitoneally.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the synergistic role of an HDAC inhibitor with immune checkpoint inhibition.
Caption: A standard workflow for preclinical validation of HDAC inhibitors in immuno-oncology.
Conclusion
This compound presents a promising approach to enhance the efficacy of immune checkpoint blockade through its novel mechanism of promoting PD-L1 degradation. The preclinical data, when compared to other HDAC inhibitors, suggests a potent immunomodulatory effect that warrants further investigation. The experimental protocols and workflows outlined in this guide provide a framework for the continued validation of this compound's role in cancer immunotherapy. Future studies should focus on elucidating the precise molecular pathway of this compound-mediated PD-L1 degradation and evaluating its efficacy in a broader range of preclinical cancer models in combination with various immune checkpoint inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] HDAC3 Inhibition Upregulates PD-L1 Expression in B-Cell Lymphomas and Augments the Efficacy of Anti–PD-L1 Therapy | Semantic Scholar [semanticscholar.org]
- 3. huyabio.com [huyabio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Item - Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - figshare - Figshare [figshare.com]
- 7. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 8. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Data from Phase I Study of Entinostat and Nivolumab with or without Ipilimumab in Advanced Solid Tumors (ETCTN-9844) - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 12. ajmc.com [ajmc.com]
- 13. Phase 1/1b study of pembrolizumab plus vorinostat in advanced/metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of LSQ-28, a Novel HDAC3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of LSQ-28, a novel and potent histone deacetylase 3 (HDAC3) inhibitor, against other established HDAC inhibitors, MS-275 (Entinostat) and Vorinostat (SAHA). This objective comparison is supported by available preclinical and clinical data to aid in the evaluation of this compound's potential in drug development.
Executive Summary
This compound is a novel HDAC3 inhibitor demonstrating high oral bioavailability in preclinical studies. In rat models, this compound exhibited an exceptional oral bioavailability of 95.34%.[1] This guide presents a comparative summary of the pharmacokinetic parameters of this compound, MS-275, and Vorinostat, details a generalized experimental protocol for in vivo pharmacokinetic studies, and visualizes the key signaling pathways affected by these HDAC inhibitors.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound, MS-275, and Vorinostat. It is important to note that the data for this compound is from preclinical studies in rats, while the data for MS-275 and Vorinostat is primarily from human clinical trials. Direct comparison should, therefore, be made with this consideration in mind.
Table 1: Pharmacokinetic Parameters of this compound (in Rats)
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1038.48 | 857.04 |
| Tmax (h) | - | Not Reported |
| AUC∞ (ng·h/mL) | 857.04 | Not Reported |
| t½ (h) | 0.63 | Not Reported |
| Oral Bioavailability (F) | - | 95.34%[1] |
Table 2: Pharmacokinetic Parameters of MS-275 (Entinostat) in Humans (Oral Administration)
| Parameter | Value |
| Cmax | Dose-dependent; considerable interpatient variability.[2] |
| Tmax (h) | 0.5 - 24 (highly variable)[2] |
| AUC | Increases linearly with dose.[2] |
| Clearance (CL/F) | Mean of 38.5 ± 18.7 L/h. |
| Volume of Distribution (Vd/F) | Not explicitly reported. |
| t½ (h) | 33.9 ± 26.2 (mean); reported to be as long as 39 to 80 hours in some studies.[2][3] |
| Oral Bioavailability (F) | Not explicitly reported, but absorption is sufficient for clinical activity. |
Table 3: Pharmacokinetic Parameters of Vorinostat (SAHA) in Humans (Oral Administration)
| Parameter | Value |
| Cmax (μM) | 1.2 ± 0.62 (at 400 mg dose with a high-fat meal).[4] |
| Tmax (h) | 1.5 (fasted); 4 (with a high-fat meal).[4][5] |
| AUC (μM·hr) | 5.5 ± 1.8 (at 400 mg dose with a high-fat meal).[4] |
| Clearance (CL) | 150 ± 24 L/h (intravenous).[5] |
| Volume of Distribution (Vd) | Not explicitly reported. |
| t½ (h) | ~1.7 (oral); ~0.71 (intravenous).[5] |
| Oral Bioavailability (F) | 42.5 ± 16.1% (fasted); increased with food.[5] |
Experimental Protocols
Below is a detailed, generalized methodology for a typical in vivo pharmacokinetic study, applicable to the evaluation of compounds like this compound and its alternatives.
Objective: To determine the pharmacokinetic profile of a test compound following intravenous and oral administration in a relevant animal model (e.g., Sprague-Dawley rats).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for intravenous and oral formulations
-
Sprague-Dawley rats (male and female, specific weight range)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instruments (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization. Provide free access to standard chow and water.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of the test compound formulation into the tail vein.
-
Oral (PO) Administration: Administer a single dose of the test compound formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., retro-orbital sinus, tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): Time taken for the plasma concentration to reduce by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
-
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for a pharmacokinetic study.
Caption: Signaling pathway of this compound.
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
- 2. Phase I trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory solid tumors and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of MS-275, a histone deacetylase inhibitor, in patients with advanced and refractory solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal Procedures for LSQ-28: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle LSQ-28 with the utmost care in a controlled laboratory environment. The toxicological properties of many research chemicals are not fully characterized, necessitating a proactive approach to safety.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[2][3] This includes, but is not limited to:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.[3]
-
Eye Protection: Chemical splash goggles and a face shield should be worn.[3]
-
Lab Coat: A fully buttoned lab coat, preferably with elastic cuffs, is required to protect skin and clothing.
-
Respiratory Protection: All handling of solid this compound, especially weighing and reconstituting, must be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[3] The following protocol outlines the necessary steps for safe disposal.
-
Waste Identification and Segregation:
-
Properly identify and segregate all waste streams containing this compound.[4] This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, shoe covers), weigh boats, spatulas, and other disposable labware.[2][5]
-
Liquid Waste: Unused solutions of this compound, contaminated solvents, and cell culture media containing the compound.[3][5]
-
Sharps Waste: Chemically contaminated needles, syringes, and broken glass should be collected in a designated, puncture-resistant sharps container.[6]
-
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2][5]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.[3][5] Use containers that are chemically compatible with the waste.[4]
-
Empty Vials: The original vial that contained the powdered this compound should be disposed of as hazardous solid waste.[5] For containers that held solutions, the first rinse with a suitable solvent should be collected as hazardous liquid waste.[7]
-
-
Labeling of Hazardous Waste Containers:
-
All waste containers must be clearly and accurately labeled.[8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The major constituents and their approximate concentrations.
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The relevant hazard characteristics (e.g., Toxic).
-
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[2][9]
-
This area should be well-ventilated and have secondary containment to prevent spills.[2][10]
-
Ensure that incompatible wastes are segregated to prevent dangerous chemical reactions.[7][10] Do not store this compound waste with strong acids, bases, or oxidizers.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.[4][9]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]
-
Never dispose of this compound or its contaminated materials down the drain, in the regular trash, or by evaporation in a fume hood.[7][10]
-
Data Presentation: Hazardous Waste Accumulation Parameters
For quick reference, the following table summarizes key quantitative parameters relevant to the temporary storage of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Maximum Volume in Satellite Accumulation Area | 55 gallons of hazardous waste | Prevents the storage of large quantities of hazardous materials in a working laboratory.[9] |
| Maximum Volume of Acutely Hazardous Waste | 1 quart (liquid) or 1 kg (solid) | Stricter control for highly toxic substances.[9] |
| Container Lid Policy | Must be securely closed at all times, except when adding waste | Prevents the release of vapors and reduces the risk of spills.[6][7] |
| Secondary Containment | Required for all liquid hazardous waste | Contains leaks and spills from the primary container.[7][10] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This aligns with the principles of green chemistry and responsible laboratory practice.[12] Consider the following:
-
Accurate Weighing: Only weigh out the amount of this compound necessary for the experiment to avoid excess.
-
Solvent Minimization: Use the smallest effective volume of solvent for reconstitution and dilutions.
-
Decontamination: All non-disposable equipment that comes into contact with this compound must be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or DMSO) followed by a detergent wash and a final rinse with deionized water. The initial solvent rinse must be collected as hazardous waste.
Mandatory Visualizations
The following diagrams illustrate the decision-making process and procedural flow for the proper handling and disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. gzlabfurniture.com [gzlabfurniture.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
- 12. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling LSQ-28
Disclaimer: Specific safety and handling information for LSQ-28 is not available in the public domain at this time. As a novel and potent research chemical, this compound requires careful handling by trained professionals in a controlled laboratory environment. The following guidance is based on general best practices for handling potent, non-volatile, solid chemical compounds. Researchers must consult the official Safety Data Sheet (SDS) for this compound, provided by the manufacturer, for definitive safety, handling, and disposal instructions.
The Occupational Safety and Health Administration (OSHA) mandates that SDSs be readily accessible to all employees in their work areas.[1][2] An SDS provides comprehensive information, including chemical properties, health hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment of the specific procedures involving this compound is necessary to determine the appropriate level of PPE.[3] The following table summarizes general PPE recommendations for handling potent chemical compounds in a laboratory setting.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is crucial to prevent exposure.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[4][5] |
| General Laboratory Handling | - Lab coat- Safety glasses with side shields- Appropriate chemical-resistant gloves | Minimum PPE required to protect against incidental skin and eye contact.[3] |
Experimental Protocols: Safe Handling Procedures
All work with this compound, particularly in its solid form, should be conducted within a certified chemical fume hood or a more specialized containment system like a glove box to minimize inhalation exposure.[6][7]
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any solvents being used.[4]
-
Conduct a Risk Assessment: Evaluate the specific hazards of the planned experiment and confirm that the necessary safety controls are in place.[8]
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface and gather all necessary equipment, including a designated waste container and a spill kit.
Handling:
-
Don Appropriate PPE: Select and put on PPE as determined by the risk assessment.[4][8]
-
Weighing and Transfer: When weighing this compound as a solid, perform this task within a containment system to prevent the dispersal of fine powders. Use appropriate tools to handle the compound and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent as specified in the SDS or institutional protocols.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Disposable items should be placed in a designated, sealed waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[9]
Disposal Plan
The disposal of potent chemical waste is strictly regulated.[10][11] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10]
Waste Segregation and Collection:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed, and puncture-resistant container.- The label should include "Hazardous Waste" and the chemical name. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[4] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully place in a sealed bag or container labeled as hazardous waste.[4] |
| Liquid Waste (solutions containing this compound) | - Collect in a sealed, leak-proof, and chemically compatible container.- Label with "Hazardous Waste," the chemical name, and the approximate concentration. |
All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[12]
Workflow for Safe Handling of this compound
Caption: General workflow for safely handling potent chemical compounds.
References
- 1. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. Safety Data Sheets (MSDS) and Other Chemical Specific Info | Environmental Health & Safety [ehs.ucsb.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. reddit.com [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
